Cudc-305
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2S/c1-22(2,3)12-24-8-9-28-14-6-7-25-20(23)19(14)26-21(28)31-18-11-17-16(29-13-30-17)10-15(18)27(4)5/h6-7,10-11,24H,8-9,12-13H2,1-5H3,(H2,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJIQAYFTOPTKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657665 | |
| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1061318-81-7 | |
| Record name | CUDC-305 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1061318817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{[6-(Dimethylamino)-2H-1,3-benzodioxol-5-yl]sulfanyl}-1-{2-[(2,2-dimethylpropyl)amino]ethyl}-1H-imidazo[4,5-c]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CUDC-305 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V278OKN9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
CUDC-305: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-305 is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide range of client proteins, many of which are integral to cancer cell proliferation, survival, and angiogenesis.[1] By targeting HSP90, this compound disrupts the function of numerous oncogenic signaling pathways simultaneously, presenting a promising therapeutic strategy for a variety of malignancies, including those that have developed resistance to other targeted therapies.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: HSP90 Inhibition
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function.[3] This leads to the proteasomal degradation of HSP90 client proteins, many of which are key drivers of oncogenesis.
Quantitative Data: Binding Affinity and Antiproliferative Activity
The potency of this compound has been quantified through various in vitro assays, demonstrating its high affinity for HSP90 and its broad antiproliferative effects across a range of cancer cell lines.
| Parameter | Value | Cell Line/System | Reference |
| HSP90α Binding Affinity (IC₅₀) | ~100 nmol/L | Purified recombinant protein | [3] |
| HSP90β Binding Affinity (IC₅₀) | 103 nM | Purified recombinant protein | [4] |
| HSP90 Complex Binding Affinity (IC₅₀) | 48.8 nmol/L | Cancer cell-derived complex | [3] |
| HSP90 Complex Binding in H1975 NSCLC cells (IC₅₀) | 61.2 nmol/L | Cell lysate | [2] |
| HSP90 Complex Binding in H1993 NSCLC cells (IC₅₀) | 74.2 nmol/L | Cell lysate | [2] |
| Mean Antiproliferative Activity (IC₅₀) | 220 nmol/L | Panel of 40 human cancer cell lines | [3] |
| Antiproliferative Activity in H1975 NSCLC cells (IC₅₀) | 140 nmol/L | Cell culture | [2] |
| Antiproliferative Activity in MV4-11 AML cells (IC₅₀) | 100 nM | Cell culture | [4] |
Impact on Key Oncogenic Signaling Pathways
By inhibiting HSP90, this compound leads to the degradation of a multitude of client proteins, thereby disrupting critical signaling cascades involved in cancer cell growth and survival. The two most significantly affected pathways are the PI3K/AKT/mTOR and the RAF/MEK/ERK (MAPK) pathways.[3]
PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a crucial regulator of cell proliferation, growth, and survival. Key components of this pathway, including AKT, are HSP90 client proteins. Treatment with this compound leads to the degradation of AKT, resulting in the downregulation of downstream signaling.[2]
RAF/MEK/ERK (MAPK) Pathway
The RAF/MEK/ERK pathway is another critical signaling cascade that controls cell proliferation and differentiation. Key kinases in this pathway, such as RAF-1 and ERK, are dependent on HSP90 for their stability and function. This compound treatment results in the degradation of these client proteins, leading to the suppression of the MAPK pathway.[3]
Caption: this compound inhibits HSP90, leading to the degradation of client proteins like AKT and RAF, thereby downregulating the PI3K/AKT and RAF/MEK/ERK signaling pathways and promoting apoptosis.
Cellular Effects of this compound
The inhibition of HSP90 and the subsequent disruption of key signaling pathways by this compound culminate in significant anticancer effects at the cellular level, primarily through the inhibition of cell proliferation and the induction of apoptosis.
Inhibition of Cell Proliferation
This compound has been shown to potently inhibit the proliferation of a wide array of cancer cell lines.[3] This effect is a direct consequence of the degradation of key cell cycle regulators and growth-promoting kinases.
Induction of Apoptosis
This compound treatment leads to the induction of programmed cell death (apoptosis) in cancer cells.[2] This is achieved through the degradation of anti-apoptotic proteins and the subsequent activation of pro-apoptotic machinery, such as caspases and PARP cleavage.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.
Fluorescence Polarization Competition Binding Assay for HSP90
This assay is used to determine the binding affinity of this compound to HSP90.
-
Reagents and Materials:
-
Purified recombinant human HSP90α or cancer cell lysates
-
Fluorescein isothiocyanate (FITC)-labeled geldanamycin (a known HSP90 inhibitor)
-
This compound at various concentrations
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40, and 2 mM DTT)
-
Black, low-volume 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Add HSP90 protein or cell lysate to the wells of the microplate.
-
Add varying concentrations of this compound to the wells.
-
Add FITC-labeled geldanamycin to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
The IC₅₀ value is calculated as the concentration of this compound that causes a 50% reduction in the fluorescence polarization signal.
-
Caption: Workflow for the Fluorescence Polarization Competition Binding Assay to determine the IC₅₀ of this compound for HSP90.
Western Blot Analysis for HSP90 Client Protein Degradation
This technique is used to assess the effect of this compound on the protein levels of HSP90 clients.
-
Reagents and Materials:
-
Cancer cell lines (e.g., H1975, A549)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against HSP90 client proteins (e.g., AKT, RAF-1, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cancer cells and treat with this compound at various concentrations and for different time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane again and add chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cells.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the cells for a specified period (e.g., 72-96 hours).
-
Add the cell proliferation reagent to each well and incubate as per the manufacturer's instructions.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC (or another fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound for the desired time.
-
Harvest the cells (including both adherent and floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
-
In Vivo Xenograft Studies
These studies are performed to evaluate the antitumor efficacy of this compound in a living organism.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell lines for implantation
-
This compound formulated for oral administration
-
Calipers for tumor measurement
-
Animal housing and care facilities in accordance with institutional guidelines
-
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., orally, daily or on an intermittent schedule) or vehicle control.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for pharmacodynamic markers).
-
Conclusion
This compound is a potent and selective inhibitor of HSP90 with a well-defined mechanism of action. By disrupting the chaperone function of HSP90, this compound leads to the degradation of a broad range of oncogenic client proteins, resulting in the simultaneous inhibition of multiple critical signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways. This multi-targeted approach translates into robust antiproliferative and pro-apoptotic activity in a wide variety of cancer cell types, including those resistant to other targeted therapies. The preclinical data, supported by the detailed experimental protocols outlined in this guide, provide a strong rationale for the continued investigation of this compound as a promising therapeutic agent in oncology.
References
- 1. This compound | C22H30N6O2S | CID 44156921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
CUDC-305: A Technical Overview of a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] As a member of the novel imidazopyridine class of HSP90 inhibitors, this compound exhibits potent anti-proliferative activity across a wide range of cancer cell lines by targeting the N-terminal ATP-binding pocket of HSP90.[2][4] This inhibition leads to the degradation of numerous oncogenic client proteins, thereby disrupting key signaling pathways crucial for tumor cell growth and survival, such as the PI3K/AKT and RAF/MEK/ERK pathways.[1][2][5] Preclinical studies have demonstrated its ability to overcome resistance to targeted therapies and to penetrate the blood-brain barrier, suggesting its potential therapeutic application in a variety of malignancies, including brain cancers.[1][4][5] This document provides a comprehensive technical overview of the chemical structure, mechanism of action, and preclinical data of this compound.
Chemical Structure and Properties
This compound is chemically described as 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine.[1]
| Property | Value | Reference |
| IUPAC Name | 2-[[6-(dimethylamino)-1,3-benzodioxol-5-yl]sulfanyl]-1-[2-(2,2-dimethylpropylamino)ethyl]imidazo[4,5-c]pyridin-4-amine | [1] |
| Molecular Formula | C22H30N6O2S | [1][2] |
| Molecular Weight | 442.58 g/mol | [2] |
| CAS Number | 1061318-81-7 | [1][2] |
| SMILES | CC(C)(C)CNCCN1C2=C(C(=NC=C2)N)N=C1SC3=CC4=C(C=C3N(C)C)OCO4 | [1][2] |
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting the chaperone function of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are key mediators of oncogenic signaling.
By binding to the ATP-binding pocket in the N-terminus of HSP90, this compound prevents the conformational changes required for its chaperone activity. This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.
Figure 1. Mechanism of action of this compound.
Preclinical Activity
In Vitro Activity
The binding affinity of this compound to HSP90 has been determined using fluorescence polarization competition binding assays.
| Target | IC50 (nM) |
| HSP90α | ~100 |
| HSP90β | 103 |
| HSP90 complex (from cancer cells) | 48.8 |
Data compiled from multiple sources.[1][3]
This compound has demonstrated potent anti-proliferative activity against a broad panel of human cancer cell lines.
| Parameter | Value |
| Mean IC50 (40 cell lines) | 220 nM |
| IC50 Range | 40 - 900 nM |
Data from a study assessing 34 solid and 6 hematologic tumor-derived cell lines.[2][3]
In Vivo Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of this compound.
| Xenograft Model | Key Findings |
| U87MG glioblastoma (subcutaneous) | Dose-dependent tumor growth inhibition. |
| U87MG glioblastoma (orthotopic) | Significant prolongation of animal survival. |
| Erlotinib-resistant NSCLC | Potent anti-tumor activity. |
| MDA-MB-468 breast cancer | Induced tumor regression. |
| MV4-11 acute myelogenous leukemia | Induced tumor regression. |
Summary of findings from preclinical animal models.[1]
Impact on Cellular Signaling Pathways
By inducing the degradation of key HSP90 client proteins, this compound effectively downregulates major oncogenic signaling pathways.
Figure 2. Inhibition of key signaling pathways by this compound.
Experimental Protocols
Fluorescence Polarization (FP) Competition Binding Assay
This assay is utilized to determine the binding affinity of this compound to HSP90.
References
An In-depth Technical Guide on the HSP90 Client Protein Degradation Profile of CUDC-305
For Researchers, Scientists, and Drug Development Professionals
Abstract
CUDC-305, a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-proliferative activity across a range of cancer cell lines. Its mechanism of action is centered on the inhibition of the HSP90 chaperone machinery, leading to the destabilization and subsequent proteasomal degradation of a multitude of oncogenic client proteins. This technical guide provides a comprehensive overview of the HSP90 client protein degradation profile of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of the associated signaling pathways and workflows.
Introduction to this compound and HSP90
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by facilitating the proper folding, stability, and function of a wide array of "client" proteins. In cancer cells, HSP90 is often overexpressed and is essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival. Consequently, HSP90 has emerged as a key target for cancer therapy.
This compound is a synthetic HSP90 inhibitor belonging to the imidazopyridine class of compounds. It exhibits high binding affinity for the ATP-binding pocket in the N-terminus of HSP90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent degradation of HSP90 client proteins, resulting in the simultaneous disruption of multiple oncogenic signaling pathways.
Quantitative HSP90 Client Protein Degradation Profile
The inhibition of HSP90 by this compound leads to the degradation of a wide range of client proteins, many of which are key components of critical oncogenic signaling pathways. The following tables summarize the available data on the degradation of specific HSP90 client proteins in various cancer cell lines upon treatment with this compound.
Note: Quantitative data expressed as a percentage of degradation or specific IC50 values for degradation are limited in the publicly available literature. The data presented below is primarily derived from qualitative or semi-quantitative Western blot analyses.
Table 1: Degradation of HSP90 Client Proteins in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Client Protein | Cell Line | This compound Concentration | Treatment Duration | Observed Effect | Citation |
| Mutant EGFR (L858R/T790M) | H1975 | 1 µM | 7 hours | Significant degradation | [1] |
| Total EGFR | H1975, H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |
| Phospho-EGFR | H1975, H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |
| Total MET | H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |
| Phospho-MET | H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |
| Total AKT | H1975, H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |
| Phospho-AKT (p-AKT) | H1975, H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |
| Total ERK (MAPK) | H1975, H1993 | 1 µM | 7 hours | Reduction in protein levels | [1] |
| Phospho-ERK (p-ERK) | H1975, H1993 | 1 µM | 7 hours | Reduction in phosphorylation | [1] |
| RAF | H1975 | 160 mg/kg (in vivo) | Single dose | Degradation | [1] |
Table 2: Anti-proliferative Activity and HSP90 Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Citation |
| IC50 (HSP90α/β binding) | ~100 nM | Recombinant protein | [2] |
| IC50 (HSP90 complex binding) | 48.8 nM | Cancer cell-derived | [2] |
| IC50 (Erlotinib-resistant NSCLC) | ~70 nM | H1975, H1993 | [2] |
| Mean IC50 (Anti-proliferative) | 220 nM | Broad range of cancer cell lines | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the HSP90 client protein degradation profile of this compound.
Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is a composite of established methods for analyzing the degradation of HSP90 client proteins in response to inhibitor treatment.[3][4][5]
1. Cell Culture and Treatment:
-
Culture cancer cell lines of interest (e.g., H1975, H1993, U87MG) in their recommended growth medium until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 100 nM, 500 nM, 1 µM) for different time points (e.g., 6, 12, 24, 48 hours).
-
Include a vehicle-treated control (e.g., DMSO) for comparison.
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and collect the lysate in a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein fraction.
3. Protein Quantification:
-
Determine the protein concentration of each cell lysate using a BCA (bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes to denature the proteins.
-
Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Include a pre-stained molecular weight marker to monitor protein separation.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., EGFR, MET, AKT, ERK, RAF) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
7. Detection and Analysis:
-
Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control to determine the relative protein levels.
Fluorescence Polarization (FP) Competition Binding Assay
This protocol describes a method to determine the binding affinity of this compound to HSP90.[6][7][8]
1. Reagents and Materials:
-
Purified recombinant human HSP90α protein.
-
Fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin or BODIPY-geldanamycin) as a tracer.
-
This compound and other competitor compounds.
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Black, low-volume 384-well microplates.
-
A microplate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare a series of dilutions of this compound and control compounds in the assay buffer.
-
In the wells of the microplate, add the diluted compounds.
-
Add a fixed concentration of the fluorescently labeled HSP90 ligand (tracer) to each well. The optimal concentration of the tracer should be determined empirically but is typically in the low nanomolar range.
-
To initiate the binding reaction, add a fixed concentration of purified HSP90α protein to each well. The final concentration of HSP90 should be sufficient to yield a significant polarization signal with the tracer alone.
-
Include control wells containing:
-
Tracer only (for minimum polarization).
-
Tracer and HSP90 (for maximum polarization).
-
Buffer only (for background).
-
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 2-4 hours), protected from light.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization (in millipolarization units, mP) of each well using a microplate reader.
-
The data is typically plotted as mP versus the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the competitor that inhibits 50% of the tracer binding, is determined by fitting the data to a sigmoidal dose-response curve.
Visualization of Pathways and Workflows
Signaling Pathways Affected by this compound
This compound-mediated inhibition of HSP90 leads to the degradation of key client proteins in the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.[9][10][11][12][13]
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and blocking downstream signaling.
Experimental Workflow for Client Protein Degradation Analysis
The following diagram illustrates the typical workflow for assessing the degradation of HSP90 client proteins following treatment with this compound.
Caption: A step-by-step workflow for analyzing HSP90 client protein degradation using Western blotting.
Logical Relationship of HSP90 Inhibition and Cellular Outcomes
This diagram illustrates the logical progression from HSP90 inhibition by this compound to the ultimate cellular consequences.
Caption: The sequential events from this compound administration to its anti-cancer effects.
Conclusion
This compound is a potent HSP90 inhibitor that effectively induces the degradation of a wide array of oncogenic client proteins. This leads to the disruption of critical signaling pathways, such as the PI3K/AKT/mTOR and RAF/MEK/ERK cascades, ultimately resulting in the inhibition of cancer cell proliferation and survival. The data and protocols presented in this technical guide provide a valuable resource for researchers and drug development professionals working on HSP90-targeted cancer therapies. Further quantitative studies are warranted to fully elucidate the dose- and time-dependent degradation profiles of a broader range of HSP90 client proteins in response to this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. probechem.com [probechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of RAF/MEK/ERK and PI3K/AKT/mTOR pathways in pituitary adenomas and their effects on downstream effectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual Inhibition of PI3K-AKT-mTOR- and RAF-MEK-ERK-signaling is synergistic in cholangiocarcinoma and reverses acquired resistance to MEK-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dual Inhibition of PI3K/AKT and MEK/ERK Pathways Induces Synergistic Antitumor Effects in Diffuse Intrinsic Pontine Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual inhibitors of RAF-MEK-ERK and PI3K-PDK1-AKT pathways: Design, synthesis and preliminary anticancer activity studies of 3-substituted-5-(phenylamino) indolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Debio 0932: A Technical Overview of a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Debio 0932 (also known as CUDC-305), a potent and orally active small molecule inhibitor of Heat Shock Protein 90 (HSP90). This document details its core molecular properties, mechanism of action, and key experimental findings, presented in a format tailored for research and development professionals.
Core Molecular and Physicochemical Properties
Debio 0932 is a synthetic compound with a molecular formula of C22H30N6O2S and a molecular weight of 442.58 g/mol .[1] Its chemical structure allows for high bioavailability and the ability to cross the blood-brain barrier.[2]
| Property | Value | Reference |
| Molecular Formula | C22H30N6O2S | [3][4] |
| Molecular Weight | 442.58 g/mol | [1][3][4] |
| CAS Number | 1061318-81-7 | [3][4] |
Mechanism of Action and Signaling Pathway
Debio 0932 functions as a second-generation HSP90 inhibitor.[5][6] HSP90 is a molecular chaperone crucial for the conformational maturation, stability, and function of a wide range of "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[4][7]
The primary mechanism of action for Debio 0932 involves binding to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition of ATP binding disrupts the HSP90 chaperone cycle. Consequently, HSP90 client proteins, including many oncogenic kinases and transcription factors, are destabilized, ubiquitinated, and subsequently targeted for degradation by the proteasome.[7] This leads to the downstream inhibition of multiple signaling pathways vital for tumorigenesis.
In Vitro and In Vivo Activity
Debio 0932 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines.[4] It effectively inhibits both HSP90α and HSP90β isoforms.
| Parameter | Value | Cell Line/Model | Reference |
| IC50 (HSP90α) | 100 nM | - | [3] |
| IC50 (HSP90β) | 103 nM | - | [3] |
| Mean IC50 (Tumor HSP90 complex) | 48.8 nM | - | [3][4] |
| Mean IC50 (Cancer cell proliferation) | 220 nM | 40 cancer cell lines | [3][4] |
In preclinical xenograft models, orally administered Debio 0932 has been shown to suppress tumor growth and prolong survival in various cancer types, including glioblastoma and erlotinib-resistant non-small cell lung cancer (NSCLC).[3][4]
Experimental Protocols
The following outlines general methodologies for key experiments used to characterize HSP90 inhibitors like Debio 0932.
Western Blot Analysis for Client Protein Degradation
This protocol is used to assess the effect of Debio 0932 on the protein levels of HSP90 clients.
Methodology:
-
Cell Culture and Treatment: Plate cancer cells and allow them to adhere. Treat cells with varying concentrations of Debio 0932 or a vehicle control (e.g., DMSO) for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using a suitable buffer (e.g., RIPA) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for HSP90 client proteins (e.g., AKT, EGFR, HER2) and a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image of the blot and perform densitometry to quantify the protein band intensities, normalizing to the loading control.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic and anti-proliferative effects of Debio 0932.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Debio 0932 for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Clinical Development
Debio 0932 has been evaluated in a first-in-man, open-label, dose-escalation clinical trial in patients with advanced solid tumors (NCT01168752).[8] The study aimed to determine the maximum tolerated dose (MTD), recommended dose, safety, pharmacokinetics, and preliminary antitumor activity. The results showed manageable toxicity and some evidence of clinical activity, particularly in patients with NSCLC.[8] Further clinical investigation is warranted to fully elucidate its therapeutic potential.
References
- 1. Debio 0932 [myskinrecipes.com]
- 2. Molecular pathway of anticancer effect of next-generation HSP90 inhibitors XL-888 and Debio0932 in neuroblastoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Facebook [cancer.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Debio0932, a second-generation oral heat shock protein (HSP) inhibitor, in patients with advanced cancer-results of a first-in-man dose-escalation study with a fixed-dose extension phase - PubMed [pubmed.ncbi.nlm.nih.gov]
The HSP90 Inhibitor CUDC-305: A Modulator of the PI3K/AKT Signaling Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the effects of CUDC-305, a novel imidazopyridine-class heat shock protein 90 (HSP90) inhibitor, on the critical PI3K/AKT signaling pathway. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer biology.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade is a crucial intracellular pathway that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a common event in a multitude of human cancers, making it a prime target for therapeutic intervention.[1][2] this compound is an orally bioavailable small molecule inhibitor of HSP90, a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins, many of which are critical components of oncogenic signaling pathways.[3][4] Notably, AKT is a well-established HSP90 client protein, and inhibition of HSP90 can lead to its destabilization and subsequent degradation.[4][5] This guide will delve into the specific effects of this compound on the PI3K/AKT pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Mechanism of Action: this compound and the PI3K/AKT Axis
This compound exerts its influence on the PI3K/AKT pathway indirectly, through the potent inhibition of HSP90.[3][6] The mechanism can be summarized as follows:
-
HSP90 Inhibition: this compound binds with high affinity to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function.[6][7][8]
-
AKT Destabilization: As an HSP90 client protein, AKT relies on the chaperone for its proper folding and stability.[5] Inhibition of HSP90 by this compound disrupts the AKT-HSP90 complex, leading to AKT misfolding.[5]
-
AKT Degradation: Misfolded AKT is targeted for ubiquitination and subsequent degradation by the proteasome.[4]
-
Pathway Suppression: The degradation of total AKT, as well as the dephosphorylation of active, phosphorylated AKT (p-AKT), results in the durable suppression of the downstream PI3K/AKT signaling cascade.[3]
This inhibition of the PI3K/AKT survival pathway is a key contributor to the anti-proliferative and pro-apoptotic effects of this compound observed in various cancer models.[3][6][8]
Quantitative Data
The following tables summarize the quantitative data regarding the activity of this compound from preclinical studies.
Table 1: Binding Affinity and Cellular Potency of this compound
| Assay | Target/Cell Line | IC50 Value | Reference |
| Binding Affinity | HSP90α/β | ~100 nmol/L | [6][7][8] |
| Binding Affinity | HSP90 complex (from cancer cells) | 48.8 nmol/L | [6][7][8] |
| Binding Affinity | HSP90 complex (from H1993 NSCLC cells) | 74.2 nmol/L | [3] |
| Antiproliferative Activity | Mean of 40 cancer cell lines | 220 nmol/L | [6][8] |
| Antiproliferative Activity | H1975 NSCLC cells | 140 nmol/L | [3] |
| Antiproliferative Activity | Erlotinib-resistant NSCLC cells | 120-700 nmol/L | [3] |
Table 2: In Vivo Efficacy of this compound
| Tumor Model | Treatment | Outcome | Reference |
| H1975 Subcutaneous Xenograft | 160 mg/kg, single dose | Potent inhibition of multiple HSP90 client proteins, including mutant EGFR, and induction of apoptosis. | [3] |
| A549 Subcutaneous Xenograft | 160 mg/kg, orally, every other day | Tumor stasis observed (T/C 9.5%). | [3] |
| H1975 Orthotopic Lung Tumor | Not specified | Significantly prolonged animal survival. | [3] |
| A549 Orthotopic Lung Tumor | Not specified | Significantly prolonged animal survival. | [3] |
| H1975 Brain Metastasis Model | 120 mg/kg, orally, every other day | Extended animal survival. | [3] |
| U87MG Glioblastoma Xenograft | Dose-dependent | Exhibited dose-dependent antitumor activity. | [6][8] |
| U87MG Orthotopic Model | Not specified | Significantly prolonged animal survival. | [6][8] |
Experimental Protocols
This section details the methodologies employed in the cited studies to evaluate the effect of this compound on the PI3K/AKT pathway.
Western Blot Analysis for Protein Expression and Phosphorylation
This technique is used to detect and quantify the levels of total and phosphorylated proteins within the PI3K/AKT pathway.
-
Cell Treatment: Cancer cell lines (e.g., H1993, H1975 NSCLC cells) are incubated with a specified concentration of this compound (e.g., 1 µmol/L) or vehicle control (DMSO) for a defined period (e.g., 7 hours).[3] In some experiments, after the initial treatment, the compound is removed, and cells are cultured in a compound-free medium for additional time points (e.g., 17 or 24 hours) to assess the durability of the effect.[3]
-
Cell Lysis: Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve the protein integrity and phosphorylation status.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay, such as the Bradford or BCA assay, to ensure equal loading of protein for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for the target proteins (e.g., anti-p-AKT, anti-total AKT, anti-EGFR, anti-MET, and anti-ERK). Following incubation with the primary antibody, the membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and captured on X-ray film or with a digital imaging system. The band intensities are quantified using densitometry software.
Cell Proliferation (IC50) Assay
This assay is performed to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound in a serial dilution. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for a specified period, typically 72 hours, under standard cell culture conditions.
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTS assay.[8] The MTS reagent is added to each well, and after a short incubation, the absorbance is read using a microplate reader.
-
Data Analysis: The absorbance values are converted to a percentage of the vehicle-treated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Fluorescence Polarization Competition Binding Assay
This assay is used to determine the binding affinity (IC50) of this compound to HSP90.[6]
-
Principle: This assay measures the ability of a test compound (this compound) to compete with a fluorescently labeled ligand for binding to the target protein (HSP90).
-
Assay Components: The assay includes purified HSP90 protein, a fluorescently labeled probe that binds to the HSP90 ATP-binding pocket, and the test compound (this compound).
-
Procedure: A fixed concentration of HSP90 and the fluorescent probe are incubated with varying concentrations of this compound.
-
Measurement: The fluorescence polarization of the solution is measured. When the fluorescent probe is bound to the large HSP90 protein, it tumbles slowly, resulting in high fluorescence polarization. When this compound displaces the probe, the free probe tumbles rapidly, leading to low fluorescence polarization.
-
Data Analysis: The IC50 value is determined by plotting the decrease in fluorescence polarization against the concentration of this compound.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3K/AKT signaling pathway and the point of intervention by this compound.
References
- 1. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Akt kinase activity by binding to Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. axonmedchem.com [axonmedchem.com]
- 8. abmole.com [abmole.com]
The Role of Cudc-305 in Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Cudc-305 (also known as Debio-0932), a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90), and its significant role in the induction of apoptosis in cancer cells. This document outlines the molecular mechanisms of action, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.
Introduction to this compound and its Apoptotic Function
This compound is a novel synthetic HSP90 inhibitor belonging to the imidazopyridine class.[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[2][3] By inhibiting HSP90, this compound leads to the degradation of these client proteins, disrupting key signaling pathways and ultimately inducing programmed cell death, or apoptosis.[1] This makes this compound a promising therapeutic agent in oncology, particularly in cancers resistant to other treatments.[4]
Mechanism of Action: Inducing Apoptosis through HSP90 Inhibition
This compound exhibits high-affinity binding to the N-terminal ATP-binding site of HSP90α and HSP90β, thereby inhibiting its chaperone function.[5] This inhibition triggers the ubiquitination and subsequent proteasomal degradation of HSP90 client proteins. The degradation of these oncoproteins disrupts critical cell signaling pathways, including the PI3K/AKT and RAF/MEK/ERK pathways, which are central to cell survival and proliferation.[1] The disruption of these pro-survival signals shifts the cellular balance towards apoptosis.
A key indicator of apoptosis induction by this compound is the cleavage of Poly (ADP-ribose) polymerase (PARP) and caspase-3.[4] Caspase-3 is a critical executioner caspase in the apoptotic cascade, and its activation leads to the cleavage of various cellular substrates, including PARP, which is involved in DNA repair.[6][7] The presence of cleaved PARP and activated caspase-3 are hallmark indicators of apoptosis.[8]
Quantitative Data Summary
The following tables summarize the quantitative data regarding the efficacy of this compound in inhibiting HSP90 and cancer cell proliferation.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (HSP90α/β) | ~100 nmol/L | Purified protein | [1] |
| IC50 (HSP90 complex) | 48.8 nmol/L | Cancer cell-derived | [1] |
| IC50 (HSP90) | 70 nmol/L | Erlotinib-resistant NSCLC cells | [4] |
| Mean IC50 (Antiproliferative) | 220 nmol/L | Broad range of cancer cell lines | [1] |
| IC50 (Antiproliferative) | 140 nmol/L | H1975 NSCLC cells | [4] |
| IC50 (Antiproliferative) | 120-700 nmol/L | Erlotinib-resistant NSCLC cells | [4] |
Table 1: In Vitro Efficacy of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| H1975 subcutaneous | 80, 120, 160 mg/kg | T/C values of 33.4%, 21.4% | [4] |
| H1975 subcutaneous (combination) | 160 mg/kg with paclitaxel | Enhanced antitumor effect (3.9% regression) | [4] |
| H1975 orthotopic lung | 120 mg/kg every other day | Significantly prolonged animal survival | [4] |
| A549 subcutaneous | 160 mg/kg single dose | Potent inhibition of multiple HSP90 client proteins | [4] |
Table 2: In Vivo Antitumor Activity of this compound
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for assessing its apoptotic effects.
Caption: this compound Signaling Pathway Leading to Apoptosis.
References
- 1. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heat shock and other apoptosis-related proteins as therapeutic targets in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]
- 7. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Unveiling Cudc-305: A Technical Guide to a Novel HSP90 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of Cudc-305 (also known as Debio 0932), a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). This compound belongs to the novel imidazopyridine class of HSP90 inhibitors and has demonstrated significant anti-proliferative and pro-apoptotic activities across a broad range of cancer cell lines and in preclinical tumor models.[1][2]
Discovery and Rationale
This compound was identified through a focused drug discovery program aimed at developing novel HSP90 inhibitors with favorable pharmacological properties.[1][2] HSP90 is a molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a wide array of "client" proteins, many of which are integral to cancer cell growth, survival, and proliferation. By inhibiting HSP90, this compound disrupts the function of these client proteins, leading to their degradation and ultimately inducing cancer cell death. This multi-targeted approach makes HSP90 an attractive therapeutic target in oncology.
Synthesis of this compound
While the specific, detailed synthetic route for this compound is proprietary and not publicly disclosed, it is described as a synthetic compound belonging to the imidazopyridine class.[1][2] The synthesis of related imidazo[1,2-a]pyridine derivatives often involves the condensation of a 2-aminopyridine with an α-haloketone or a related three-carbon component, followed by subsequent functional group manipulations to arrive at the final complex molecule. A general plausible synthetic approach is outlined below.
References
CUDC-305: A Novel HSP90 Inhibitor for the Therapeutic Intervention of Skin Inflammation
An In-Depth Technical Guide
Abstract
Chronic inflammatory skin diseases, such as psoriasis and atopic dermatitis, represent a significant burden on patients' quality of life and present an ongoing challenge for therapeutic development. CUDC-305 (also known as RGRN-305), a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has emerged as a promising therapeutic candidate for these conditions. This technical guide provides a comprehensive overview of the preclinical and clinical evidence supporting the use of this compound in skin inflammation. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, provides detailed experimental protocols, and visualizes the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapies for inflammatory skin disorders.
Introduction to this compound
This compound is an orally bioavailable, synthetic, small-molecule inhibitor of HSP90.[1] HSP90 is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical components of inflammatory signaling pathways.[1][2] By inhibiting the ATPase activity of HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting the downstream signaling cascades that drive inflammation.[1] Preclinical studies have demonstrated the anti-inflammatory effects of this compound in various models of skin inflammation, and a proof-of-concept clinical trial has suggested its potential efficacy in patients with psoriasis.[1][3]
Mechanism of Action in Skin Inflammation
This compound exerts its anti-inflammatory effects by inhibiting HSP90, which in turn destabilizes numerous client proteins involved in key inflammatory signaling pathways. The primary pathways implicated in the therapeutic effect of this compound in skin inflammation are the NF-κB, MAPK, and JAK/STAT pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Upon activation by various stimuli, such as the phorbol ester 12-O-tetradecanoylphorbol-13-acetate (TPA), the p65 subunit of NF-κB is phosphorylated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound has been shown to suppress the TPA-induced phosphorylation of p65/NF-κB in primary human keratinocytes, thereby inhibiting the downstream inflammatory cascade.[1]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK1/2, p38, and c-Jun N-terminal kinases (JNKs), plays a crucial role in cellular responses to inflammatory stimuli. This compound has been demonstrated to decrease the TPA-induced phosphorylation of ERK1/2, p38 MAPK, and c-Jun in in vitro and in vivo models of skin inflammation.[1][2]
Attenuation of the JAK/STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is critical for signaling downstream of many cytokine receptors that are pathogenic in inflammatory skin diseases. In experimental models of atopic dermatitis, this compound has been shown to disrupt JAK/STAT signaling by suppressing the activity of STAT3 and STAT6 in primary human keratinocytes.[4]
Caption: Mechanism of action of this compound in inhibiting inflammatory signaling pathways.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies of this compound in skin inflammation.
Table 1: In Vitro Efficacy of this compound in Primary Human Keratinocytes
| Parameter | Stimulus | This compound Concentration | Outcome | Reference |
| Gene Expression | TPA (100 nM) | 5 µM | Significant reduction in TNF, IL1B, IL6, and CXCL8 mRNA levels | [1] |
| Signaling Protein Phosphorylation | TPA (100 nM) | 5 µM | Significant decrease in phosphorylation of p65/NF-κB, c-Jun, and p38 MAPK | [1] |
| Gene Expression | TNFα/IL-17A | Not specified | Significant reduction in CCL20, NFKBIZ, IL36G, and IL23A mRNA levels | [5] |
| Protein Expression | TNFα/IL-17A | Not specified | Inhibition of CCL20, IκBζ, and IL-36γ protein levels | [5] |
| Signaling Protein Phosphorylation | TNF/IFNγ or TNF/IL-4 | Not specified | Significant suppression of STAT3 phosphorylation and ~20% reduction in STAT6 phosphorylation | [6] |
Table 2: In Vivo Efficacy of this compound in Mouse Models of Skin Inflammation
| Model | Mouse Strain | Treatment | Outcome | Reference |
| TPA-induced Ear Inflammation | C57BL/6 | Topical RGRN-305 (1 mg/ear) | 89% inhibition of ear thickness increase at 4 hours; 40% at 8 hours | [2] |
| TPA-induced Ear Inflammation | C57BL/6 | Topical RGRN-305 (1 mg/ear) | Robust reduction in gene expression of Tnf, Il1b, Il6, Il17A, and Defb4 | |
| MC903-induced Atopic Dermatitis | BALB/c | Topical RGRN-305 (1 mg) | 55% reduction in ear thickness | [4][7] |
| MC903-induced Atopic Dermatitis | BALB/c | Oral RGRN-305 (100 mg/kg) | 28% reduction in ear thickness | [4][7] |
| MC903-induced Atopic Dermatitis | BALB/c | Topical RGRN-305 (1 mg) | Significant reduction in Il1b, Il4, Il6, and Il13 gene expression | [4] |
Table 3: Clinical Efficacy of this compound in Plaque Psoriasis (NCT03675542)
| Patient Population | Treatment | Duration | Key Outcomes | Reference |
| 13 patients with moderate to severe plaque psoriasis | Oral RGRN-305 (250 mg or 500 mg daily) | 12 weeks | 6 out of 11 completing patients responded with a PASI improvement between 71% and 94% | [3][8] |
| Pronounced inhibition of IL-23, TNF-α, and IL-17A signaling pathways in responders | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound for skin inflammation.
In Vitro Studies with Primary Human Keratinocytes
Objective: To investigate the anti-inflammatory effects of this compound on human keratinocytes.
Cell Culture:
-
Primary human keratinocytes are cultured in EpiLife medium supplemented with Human Keratinocyte Growth Supplement.
TPA-induced Inflammation Model:
-
Keratinocytes are pre-incubated with this compound (RGRN-305) at a concentration of 5 µM for 8 hours.[2]
-
The cells are then stimulated with 12-O-tetradecanoylphorbol-13-acetate (TPA) at a concentration of 100 nM for various time points (e.g., 2, 4, 8, or 24 hours).[2][9]
Analysis:
-
RT-qPCR: Total RNA is isolated, and cDNA is synthesized. The expression of target genes (e.g., TNF, IL1B, IL6, CXCL8) is quantified using SYBR Green-based real-time PCR. Note: Specific primer sequences are often proprietary or must be obtained from the original publications.
-
Western Blotting: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Phosphorylated and total proteins of the NF-κB (p-p65, p65), MAPK (p-ERK, ERK, p-p38, p38, p-c-Jun, c-Jun), and JAK/STAT (p-STAT3, STAT3, p-STAT6, STAT6) pathways are detected using specific primary and secondary antibodies. Note: Specific antibody details (e.g., catalog numbers) should be referenced from the original research articles.
Caption: Experimental workflow for in vitro studies using primary human keratinocytes.
In Vivo TPA-Induced Mouse Model of Skin Inflammation
Objective: To evaluate the in vivo efficacy of topical this compound in an acute skin inflammation model.
Animal Model:
-
C57BL/6 mice are used for this model.[2]
Experimental Procedure:
-
Mice are pre-treated topically on the ear with 1 mg of RGRN-305 dissolved in acetone 100 minutes before the inflammatory challenge.[2]
-
Inflammation is induced by the topical application of 2.5 µg of TPA to the same ear.[2]
-
Ear thickness is measured at 4 and 8 hours post-TPA application as a marker of inflammation.[2]
Analysis:
-
Histology: Ear biopsies are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess edema and cellular infiltration.
-
RT-qPCR: RNA is isolated from ear tissue to quantify the expression of pro-inflammatory genes (e.g., Tnf, Il1b, Il6, Il17A).
In Vivo MC903-Induced Mouse Model of Atopic Dermatitis
Objective: To assess the therapeutic potential of this compound in a chronic model of atopic dermatitis-like skin inflammation.
Animal Model:
Experimental Procedure:
-
Atopic dermatitis-like inflammation is induced by daily topical application of 1 or 2.5 nmol of MC903 (calcipotriol) to the mouse ear for six consecutive days.[4][7]
-
Mice are treated daily with either topical RGRN-305 (1 mg), oral RGRN-305 (100 mg/kg), or vehicle control.[4][7]
-
Ear thickness is measured regularly throughout the experiment.
Analysis:
-
Gene Expression: RNA sequencing and RT-qPCR are performed on ear biopsies to analyze the expression of genes associated with atopic dermatitis (e.g., Il1b, Il4, Il6, Il13).[4]
-
Immunohistochemistry: Ear sections are stained for immune cell markers to quantify the infiltration of T cells, neutrophils, and mast cells.
Caption: Experimental workflows for in vivo mouse models of skin inflammation.
Conclusion and Future Directions
This compound has demonstrated significant potential as a therapeutic agent for skin inflammation. Its mechanism of action, centered on the inhibition of HSP90 and the subsequent disruption of key inflammatory signaling pathways, provides a strong rationale for its use in diseases like psoriasis and atopic dermatitis. The preclinical data from both in vitro and in vivo models are compelling, showing a consistent reduction in inflammatory markers and clinical signs of disease. Furthermore, the initial clinical data in psoriasis patients are encouraging.
Future research should focus on larger, randomized, placebo-controlled clinical trials to definitively establish the efficacy and safety of this compound in a broader patient population with various inflammatory skin diseases. Further mechanistic studies could also explore the full range of HSP90 client proteins affected by this compound in the context of skin inflammation to identify potential biomarkers of response and to further elucidate its therapeutic effects. The development of topical formulations of this compound also warrants investigation as a means to minimize systemic exposure and potential side effects.
References
- 1. Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. sinobiological.com [sinobiological.com]
- 4. Frontiers | Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation [frontiersin.org]
- 5. Heat shock protein 90 inhibition attenuates inflammation in models of atopic dermatitis: a novel mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Heat shock protein 90 inhibition attenuates inflammation in models of atopic dermatitis: a novel mechanism of action [frontiersin.org]
- 7. The Safety and Efficacy of a Novel HSP90 Inhibitor (this compound) in the Treatment of Moderate to Severe Psoriasis. | Clinical Research Trial Listing [centerwatch.com]
- 8. HSP90 inhibitor RGRN-305 for oral treatment of plaque-type psoriasis: efficacy, safety and biomarker results in an open-label proof-of-concept study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.au.dk [pure.au.dk]
The Pharmacokinetics of Cudc-305: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cudc-305, also known as Debio 0932, is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). Preclinical studies have demonstrated its potential as a therapeutic agent in oncology due to its unique pharmacological profile, including high oral bioavailability, selective tumor retention, and the ability to penetrate the blood-brain barrier. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound, detailing its absorption, distribution, and mechanism of action based on available preclinical data. The information is presented to support further research and development of this compound.
Introduction
This compound is a potent inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins that are often implicated in cancer cell proliferation, survival, and signaling. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising candidate for cancer therapy. Understanding the pharmacokinetic properties of this compound is essential for its clinical development and for optimizing dosing strategies to maximize therapeutic efficacy while minimizing potential toxicities.
Pharmacokinetic Profile
Preclinical studies in murine models have characterized the pharmacokinetic profile of this compound, highlighting its favorable properties for an orally administered anti-cancer agent.
Absorption and Bioavailability
This compound exhibits excellent oral bioavailability. In mice, the oral bioavailability has been determined to be 96.0%[1][2]. This high degree of absorption supports its development as an oral therapeutic agent.
Distribution
Following oral administration, this compound demonstrates a unique distribution pattern with preferential accumulation and retention in tumor tissues compared to normal tissues. The half-life of this compound in tumors has been reported to be 20.4 hours in mice[1][2]. Furthermore, this compound can cross the blood-brain barrier, achieving therapeutic concentrations in brain tissue[1][2].
Quantitative Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound observed in preclinical studies.
| Parameter | Value | Species | Dose | Tissue/Matrix | Reference |
| Oral Bioavailability (F) | 96.0% | Mouse | Not Specified | Plasma | [1][2] |
| Tumor Half-life (t½) | 20.4 hours | Mouse | Not Specified | Tumor | [1][2] |
| Cmax (Lung) | 91.7 µmol/L | Mouse | 30 mg/kg (single oral dose) | Lung | [1] |
| AUC (Lung) | 623.8 µmol/L·h | Mouse | 30 mg/kg (single oral dose) | Lung | [1] |
Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting HSP90, which leads to the degradation of a multitude of HSP90 client proteins. This disrupts several critical signaling pathways involved in cancer cell growth and survival.
HSP90 Inhibition
This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins.
Downstream Signaling Pathways
The inhibition of HSP90 by this compound affects multiple oncogenic signaling pathways, including:
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and proliferation.
-
RAF/MEK/ERK Pathway: This pathway is a key regulator of cell growth and division.
The disruption of these pathways ultimately leads to the inhibition of tumor cell proliferation and the induction of apoptosis.
Caption: Mechanism of Action of this compound.
Experimental Protocols
The pharmacokinetic and pharmacodynamic properties of this compound have been evaluated using standard preclinical experimental protocols.
In Vivo Pharmacokinetic Studies
-
Animal Model: Studies have been conducted in mouse models.
-
Drug Administration: this compound was formulated in vehicles such as 30% Captisol and administered orally via gavage.
-
Sample Collection: Blood and various tissues were collected at multiple time points following drug administration.
-
Bioanalysis: The concentration of this compound in plasma and tissue homogenates was determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Caption: Workflow for a typical preclinical pharmacokinetic study.
Analytical Methodology: LC-MS/MS
While specific details of the LC-MS/MS methods used for this compound quantification are often proprietary, a general protocol would involve:
-
Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from plasma or tissue homogenates.
-
Chromatographic Separation: Use of a reverse-phase HPLC column (e.g., C18) with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile with formic acid) to separate this compound from other components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to provide sensitive and specific detection of the parent and a characteristic product ion of this compound.
Conclusion
This compound is a promising HSP90 inhibitor with a favorable preclinical pharmacokinetic profile characterized by high oral bioavailability, selective tumor retention, and central nervous system penetration. These properties, coupled with its potent mechanism of action, support its continued investigation as a potential therapeutic agent for a variety of cancers. Further clinical studies are necessary to fully elucidate its pharmacokinetic and pharmacodynamic profile in humans and to establish its safety and efficacy.
References
Methodological & Application
CUDC-305: In Vitro Cell Proliferation Assay Protocol and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to performing in vitro cell proliferation assays with CUDC-305 (also known as Debio 0932), a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90). The protocols and application notes detailed herein are intended to assist researchers in the preclinical evaluation of this compound's anti-proliferative effects against various cancer cell lines. This guide includes a detailed experimental protocol, data presentation in a structured format, and visualizations of the underlying signaling pathways and experimental workflow.
Introduction
This compound is a novel, synthetic, small-molecule inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, survival, and signaling.[1] By inhibiting HSP90, this compound leads to the degradation of key oncoproteins, thereby disrupting critical signaling pathways such as PI3K/AKT and RAF/MEK/ERK, ultimately inducing apoptosis and inhibiting cell proliferation.[2][3] this compound has demonstrated potent anti-proliferative activity across a broad range of human cancer cell lines and has shown efficacy in various xenograft models, including those resistant to standard therapies.[1] This document outlines a detailed protocol for assessing the in vitro efficacy of this compound on cancer cell proliferation.
Mechanism of Action: HSP90 Inhibition
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of HSP90, which includes isoforms HSP90α and HSP90β.[1][4] This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of HSP90 client proteins. Many of these client proteins are oncoproteins that are essential for tumor cell proliferation and survival. The degradation of these proteins results in the downregulation of key signaling pathways, including PI3K/AKT and RAF/MEK/ERK, leading to cell cycle arrest and apoptosis.[2][3]
Caption: this compound inhibits HSP90, leading to oncoprotein degradation and downstream signaling inhibition.
Quantitative Data Summary
The following table summarizes the in vitro potency and anti-proliferative activity of this compound against various cancer cell lines.
| Parameter | Cell Line/Target | IC50 Value | Reference |
| HSP90 Binding Affinity | HSP90α/β | ~100 nmol/L | [1][4] |
| HSP90 complex (cancer cells) | 48.8 nmol/L | [1][4] | |
| H1975 (NSCLC) | 61.2 nmol/L | [2] | |
| H1993 (NSCLC) | 74.2 nmol/L | [2] | |
| Anti-proliferative Activity | Mean of 40 cancer cell lines | 220 nmol/L | [1] |
Experimental Protocol: In Vitro Cell Proliferation Assay
This protocol details the steps for assessing the anti-proliferative effects of this compound using a common ATP-based luminescence assay (e.g., ATPlite).
Materials and Reagents
-
Cancer cell lines of interest (e.g., H1975, A549, U87MG)
-
This compound (synthesized in-house or commercially available)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
96-well clear bottom, white-walled plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell counting device (e.g., hemocytometer or automated cell counter)
-
ATPlite assay kit or similar ATP-based luminescence assay kit
-
Luminometer
Experimental Workflow
Caption: Workflow for the in vitro cell proliferation assay with this compound.
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5,000 to 10,000 cells per well in a final volume of 100 µL of culture medium.[2]
-
Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. It is recommended to include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the treated plates for a predetermined period, typically 96 hours, at 37°C in a humidified 5% CO₂ incubator.[2]
-
-
Cell Viability Assessment (ATPlite Assay):
-
Equilibrate the ATPlite assay kit reagents to room temperature.
-
Following the manufacturer's instructions, add the specified volume of the lysis buffer to each well and shake for a few minutes to ensure complete cell lysis.
-
Add the substrate solution to each well.
-
Incubate the plate in the dark for approximately 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (wells with medium only).
-
Normalize the luminescence readings of the this compound-treated wells to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Conclusion
This document provides a detailed protocol for conducting in vitro cell proliferation assays to evaluate the anti-cancer activity of this compound. The provided information on its mechanism of action, quantitative potency, and a step-by-step experimental guide will aid researchers in designing and executing robust experiments. Adherence to this protocol will facilitate the generation of reliable and reproducible data, contributing to the further understanding of this compound's therapeutic potential.
References
Application Notes and Protocols for CUDC-305 in Cancer Cell Line Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-305 is a synthetic, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are integral to cancer cell proliferation, survival, and signaling. By inhibiting HSP90, this compound leads to the proteasomal degradation of these client proteins, thereby disrupting multiple oncogenic pathways simultaneously. This targeted approach makes this compound a promising agent for cancer therapy. This document provides detailed application notes and protocols for the treatment of cancer cell lines with this compound.
Mechanism of Action
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminal domain of HSP90. This competitive inhibition disrupts the HSP90 chaperone cycle, leading to the misfolding and subsequent degradation of HSP90 client proteins by the proteasome. Key client proteins affected by this compound include components of the PI3K/AKT and RAF/MEK/ERK signaling pathways.[1][3] The degradation of these proteins results in the inhibition of downstream signaling, leading to cell cycle arrest and apoptosis.[1][3]
Data Presentation
Table 1: Antiproliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| Mean (40 cell lines) | Various | 220 [1][4] |
| H1975 | Non-Small Cell Lung Cancer | 61.2[1] |
| H1993 | Non-Small Cell Lung Cancer | 74.2[1] |
| U87MG | Glioblastoma | Reported effective |
| MDA-MB-468 | Breast Cancer | Reported effective |
| MV4-11 | Acute Myelogenous Leukemia | Reported effective |
Note: "Reported effective" indicates that while specific IC50 values were not provided in the search results, the cell lines were mentioned as being sensitive to this compound treatment.
Mandatory Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins in the PI3K/AKT and RAF/MEK/ERK pathways, ultimately promoting apoptosis.
Caption: A general workflow for evaluating the effects of this compound on cancer cell lines.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete medium to achieve the desired final concentrations.
-
Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: After the incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for analyzing the effect of this compound on cell cycle distribution.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest as described in the apoptosis assay.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.
-
Rehydration and Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cells with PBS and then resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the cells by flow cytometry.
Western Blot Analysis of HSP90 Client Proteins
This protocol is for detecting the degradation of HSP90 client proteins following this compound treatment.
Materials:
-
Treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-RAF, anti-ERK, anti-HSP70, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 3. Frontiers | Exploration of prognostic genes and risk signature in breast cancer patients based on RNA binding proteins associated with ferroptosis [frontiersin.org]
- 4. Mechanistic evaluation of the novel HSP90 inhibitor NVP-AUY922 in adult and pediatric glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Cudc-305 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudc-305, also known as Debio 0932 and RGRN-305, is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of a wide range of client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[4][5] By inhibiting HSP90, this compound disrupts the function of these oncoproteins, leading to their degradation and the subsequent inhibition of downstream signaling pathways.[1][6] This application note provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on target protein expression and signaling pathways in cancer cells.
Mechanism of Action
This compound exhibits high-affinity binding to the N-terminal ATP-binding site of HSP90α and HSP90β, thereby blocking its ATPase activity and chaperone function.[3] This inhibition leads to the destabilization and subsequent proteasomal degradation of HSP90 client proteins. Key signaling pathways affected by this compound treatment include the PI3K/AKT and RAF/MEK/ERK pathways, which are frequently dysregulated in cancer.[1][6] Western blot analysis is a crucial technique to quantify the degradation of specific HSP90 client proteins and the inhibition of these signaling cascades.
Data Presentation: Efficacy of this compound
The inhibitory activity of this compound has been demonstrated across various cancer cell lines. The following tables summarize the quantitative data regarding its potency.
| Parameter | Value | Cell/System | Reference |
| IC50 (HSP90α/β binding) | ~100 nmol/L | Biochemical Assay | [6] |
| IC50 (HSP90 complex from cancer cells) | 48.8 nmol/L | Biochemical Assay | [6] |
| Mean IC50 (Antiproliferative activity) | 220 nmol/L | Panel of 40 cancer cell lines | [6] |
| IC50 (Antiproliferative activity) | 140 nmol/L | H1975 NSCLC cells | [1] |
Table 1: In Vitro Potency of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound for HSP90 binding and cell proliferation.
| Target Protein | Effect of this compound Treatment | Cell Line | Reference |
| Mutant EGFR | Degradation | H1975 | [1] |
| Total MET | Reduction | H1993 | [1] |
| Phospho-MET | Reduction | H1993 | [1] |
| Total EGFR | Reduction | H1975 | [1] |
| Phospho-EGFR | Reduction | H1975 | [1] |
| p-AKT | Inhibition | H1975, H1993 | [1] |
| p-ERK | Inhibition | H1993 | [1] |
| HSP70 | Robust Induction | H1975 | [1] |
Table 2: Effect of this compound on Key Signaling Proteins. This table outlines the observed changes in protein levels upon treatment with this compound as determined by Western blot analysis. The induction of HSP70 is a recognized biomarker of HSP90 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway targeted by this compound and the general workflow for Western blot analysis.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and suppression of downstream signaling pathways.
Caption: A step-by-step workflow for Western blot analysis of this compound treated cells.
Experimental Protocols
This section provides a detailed protocol for performing Western blot analysis to assess the effect of this compound on target protein levels.
Cell Culture and Treatment
-
Seed the cancer cell line of interest (e.g., H1975, A549) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) for the desired time period (e.g., 6, 24, 48 hours). Include a vehicle control (e.g., DMSO).
Cell Lysis and Protein Extraction
-
After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[7]
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[8][9]
-
Scrape the cells and transfer the lysate to a pre-cooled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
Carefully transfer the supernatant containing the protein extract to a new pre-cooled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a compatible protein assay, such as the Bicinchoninic acid (BCA) assay, following the manufacturer's instructions.
-
Normalize the protein concentration of all samples by adding lysis buffer.
SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes.[10]
-
Load equal amounts of protein (e.g., 20-40 µg) per lane of an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[7][8]
Immunoblotting
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[7][10]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies include those against:
-
Total and phosphorylated forms of EGFR, MET, AKT, and ERK
-
HSP70
-
A loading control (e.g., β-actin, GAPDH)
-
-
Wash the membrane three times for 5 minutes each with TBST.[7]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[10]
-
Wash the membrane three times for 5 minutes each with TBST.[7]
Detection and Data Analysis
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Acquire the image using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the corresponding loading control bands. For phosphorylated proteins, normalize to the total protein levels.[10]
-
Compare the normalized protein levels in this compound-treated samples to the vehicle control to determine the effect of the inhibitor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. axonmedchem.com [axonmedchem.com]
- 3. Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted inhibition of heat shock protein 90 disrupts multiple oncogenic signaling pathways, thus inducing cell cycle arrest and programmed cell death in human urinary bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for CUDC-305 in In Vivo Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-305, also known as Debio 0932, is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and angiogenesis. By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic signaling pathways. These application notes provide detailed protocols and dosage information for the use of this compound in preclinical in vivo xenograft studies based on published research.
Mechanism of Action
This compound exerts its antitumor activity by binding to and inhibiting HSP90, leading to the proteasomal degradation of its client proteins. This disruption affects multiple critical signaling pathways simultaneously, including the PI3K/AKT and RAF/MEK/ERK pathways.[1][2] This multi-targeted approach makes this compound a promising candidate for overcoming resistance to therapies that target a single kinase.
Below is a diagram illustrating the signaling pathway affected by this compound.
Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins and suppression of downstream pro-survival signaling pathways.
In Vivo Xenograft Studies: Dosage and Administration
This compound has demonstrated dose-dependent antitumor activity in various subcutaneous and orthotopic xenograft models.[1][2] The compound is orally bioavailable and has been shown to cross the blood-brain barrier.[2][4]
Summary of In Vivo Dosages
| Xenograft Model | Cancer Type | Dosage (mg/kg) | Administration Route | Dosing Schedule | Efficacy Summary |
| H1975 (subcutaneous) | Non-Small Cell Lung Cancer | 80, 120, 160 | Oral | Every other day | Dose-dependent tumor growth inhibition. 160 mg/kg resulted in significant tumor growth inhibition (T/C 15.4%).[1] |
| H1975 (orthotopic) | Non-Small Cell Lung Cancer | 80, 120 | Oral | 5-week regimen | Significantly extended animal survival.[1] |
| A549 (subcutaneous) | Non-Small Cell Lung Cancer | 160 | Oral | 3-week regimen | Resulted in tumor stasis (T/C 9.5%).[1] |
| U87MG (subcutaneous) | Glioblastoma | 40, 80, 160 | Oral | Every other day | Dose-dependent inhibition of tumor growth.[4] |
| U87MG (orthotopic) | Glioblastoma | Not specified | Oral | Not specified | Significantly prolonged animal survival.[2] |
| MDA-MB-468 | Breast Cancer | Not specified | Oral | Not specified | Induced tumor regression.[2] |
| MV4-11 | Acute Myelogenous Leukemia | Not specified | Oral | Not specified | Induced tumor regression.[2] |
T/C: Treatment/Control percentage. A lower T/C value indicates higher antitumor activity.
Experimental Protocols
The following are generalized protocols for in vivo xenograft studies with this compound, which should be adapted based on the specific cell line, animal model, and experimental goals.
Cell Culture and Xenograft Implantation
-
Cell Lines: Utilize cancer cell lines relevant to the study's objectives. Examples include H1975 and A549 for non-small cell lung cancer, and U87MG for glioblastoma.[1][4]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are commonly used for establishing xenografts.
-
Implantation:
-
For subcutaneous models, inject a suspension of tumor cells (typically 1-10 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of the mice.
-
For orthotopic models, implant tumor cells into the organ of origin to better mimic the tumor microenvironment. This often requires surgical procedures.
-
This compound Formulation and Administration
-
Formulation: this compound can be formulated for oral administration. A common vehicle is 30% Captisol.[1] Alternatively, a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline can be used.[4]
-
Administration: Administer this compound via oral gavage at the desired dosage and schedule.
In Vivo Efficacy Study Workflow
The following diagram outlines a typical workflow for an in vivo efficacy study.
Caption: A generalized workflow for conducting in vivo xenograft studies with this compound.
Monitoring and Endpoints
-
Tumor Measurement: For subcutaneous tumors, measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health: Monitor animal body weight and overall health status regularly as indicators of toxicity.
-
Endpoints: The study may be terminated when tumors in the control group reach a predetermined size, after a specific treatment duration, or if signs of excessive toxicity are observed.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be harvested to assess the in vivo effects of this compound on target proteins. A single dose of this compound at 160 mg/kg has been shown to induce degradation of mutant EGFR and downstream signaling molecules like RAF and p-AKT in H1975 tumors.[1]
Conclusion
This compound is a promising HSP90 inhibitor with significant antitumor activity in a range of preclinical cancer models. The provided dosages, protocols, and technical information serve as a comprehensive guide for researchers designing and executing in vivo xenograft studies with this compound. Careful consideration of the experimental model, dosage, and administration schedule is critical for obtaining robust and reproducible results.
References
Application Notes & Protocols: Administration of CUDC-305 to Nude Mice for Preclinical Xenograft Studies
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the in vivo administration of CUDC-305 (also known as Debio 0932), a small molecule inhibitor of Heat Shock Protein 90 (HSP90), to nude mice bearing tumor xenografts.[1][2] this compound has demonstrated potent anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in vivo tumor models.[1][3] It effectively inhibits multiple signaling pathways crucial for tumor growth, including the PI3K/AKT and RAF/MEK/ERK cascades.[1] This protocol outlines the necessary steps for compound formulation, animal handling, tumor implantation, drug administration, and endpoint analysis for a typical subcutaneous xenograft study.
Introduction to this compound
This compound is an orally bioavailable, synthetic inhibitor of HSP90, a chaperone protein essential for the stability and function of numerous client proteins involved in cell proliferation and survival.[2] By inhibiting HSP90, this compound promotes the degradation of these oncoproteins, leading to cell cycle arrest and apoptosis.[2] It displays high affinity for HSP90α/β (IC₅₀ ≈ 100 nmol/L) and has shown potent antitumor activity in various xenograft models, including glioblastoma, non-small cell lung cancer, and breast cancer.[1][3] A key pharmacological feature of this compound is its high oral bioavailability (96.0% in mice) and selective retention in tumor tissue, making it a promising candidate for cancer therapy.[1][3]
Mechanism of Action: HSP90 Inhibition
HSP90 is a critical molecular chaperone responsible for the conformational maturation and stability of a wide array of "client" proteins. Many of these clients are oncogenic kinases and transcription factors that drive tumor growth and survival. This compound binds to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone function. This leads to the ubiquitin-mediated proteasomal degradation of client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously.
References
Application Notes and Protocols for CUDC-305 in Non-Small Cell Lung Cancer (NSCLC) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
CUDC-305 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the growth and survival of cancer cells. In the context of non-small cell lung cancer (NSCLC), particularly in cases resistant to conventional therapies like EGFR inhibitors, targeting HSP90 presents a promising therapeutic strategy. This compound has demonstrated potent anti-proliferative and pro-apoptotic activity in preclinical models of NSCLC, including those with acquired resistance to erlotinib.[1][2] These application notes provide a comprehensive overview of the use of this compound in NSCLC research, including its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental assays.
Mechanism of Action
This compound exerts its anti-cancer effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. This leads to the proteasomal degradation of HSP90 client proteins, which are critical for tumor cell proliferation, survival, and angiogenesis. In NSCLC, key client proteins of HSP90 include mutant EGFR, MET, AKT, and ERK.[1] By inducing the degradation of these oncoproteins, this compound simultaneously disrupts multiple oncogenic signaling pathways, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways.[1][2] This multi-targeted approach makes this compound an attractive candidate for overcoming drug resistance in NSCLC.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in preclinical NSCLC models.
Table 1: In Vitro Efficacy of this compound in NSCLC Cell Lines
| Cell Line | NSCLC Subtype / Key Mutations | This compound IC50 (nmol/L) | Reference |
| H1975 | Adenocarcinoma, EGFR L858R/T790M | 140 | [1] |
| A549 | Adenocarcinoma, KRAS G12S | 120-700 (range) | [1] |
| H1993 | Adenocarcinoma, MET amplification | Not specified, potent inhibition | [1] |
| Calu-6 | Adenocarcinoma, KRAS Q61K | Potent inhibition | [1] |
| H460 | Large cell carcinoma, KRAS Q61H | Potent inhibition | [1] |
| H2122 | Adenocarcinoma, KRAS G12C | Potent inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in NSCLC Xenograft Models
| Xenograft Model | Treatment and Dosage | Outcome | Reference |
| H1975 Subcutaneous | 160 mg/kg, oral, once every other day | Significant tumor growth inhibition | [1] |
| A549 Subcutaneous | 160 mg/kg, oral, once every other day | Significant tumor growth inhibition | [1] |
| H1975 Orthotopic | 20, 40, 80, 120 mg/kg, oral, once every other day for 5 weeks | Dose-dependent extension of animal survival | [1] |
| A549 Orthotopic | 160 mg/kg, oral, once every other day for 5 weeks | Significant prolongation of animal survival | [1] |
| H1975 Brain Metastasis | Not specified | Extension of animal survival | [1] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the effects of this compound in NSCLC research are provided below.
Cell Viability Assay (MTS Assay)
This protocol is for determining the effect of this compound on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count NSCLC cells.
-
Seed 5,000 cells in 100 µL of complete growth medium per well in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with DMSO).
-
Incubate for 72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTS Reagent Addition and Measurement:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of this compound concentration and fitting a dose-response curve.
-
Western Blot Analysis
This protocol is for assessing the effect of this compound on the expression of HSP90 client proteins.
Materials:
-
NSCLC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
Treat NSCLC cells with this compound for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze band intensities relative to a loading control (e.g., GAPDH).
-
In Vivo Subcutaneous Xenograft Model
This protocol describes the establishment and treatment of NSCLC subcutaneous xenografts in immunodeficient mice.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
NSCLC cell lines (e.g., H1975, A549)
-
Matrigel
-
This compound formulation (e.g., in 30% Captisol)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Resuspend 5 x 10⁶ NSCLC cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
This compound Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize mice into treatment and control groups.
-
Administer this compound (e.g., 160 mg/kg) or vehicle control orally every other day.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
In Vivo Orthotopic Lung Cancer Model
This protocol details the establishment of an orthotopic NSCLC model to better recapitulate the tumor microenvironment.
Materials:
-
Immunodeficient mice
-
Luciferase-expressing NSCLC cells (e.g., H1975-luc)
-
Surgical instruments
-
Bioluminescence imaging system
Procedure:
-
Surgical Procedure:
-
Anesthetize the mouse.
-
Make a small incision in the left lateral thorax to expose the lung.
-
Inject 1 x 10⁶ luciferase-expressing NSCLC cells in 20 µL of PBS into the left lung parenchyma.
-
Close the incision with surgical clips.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth and metastasis weekly using bioluminescence imaging.
-
-
This compound Treatment and Efficacy Evaluation:
-
Initiate treatment with this compound or vehicle as described for the subcutaneous model.
-
Monitor animal survival as the primary endpoint.
-
At the time of necropsy, collect lung tissue for histological analysis.
-
Conclusion
This compound is a potent HSP90 inhibitor with significant preclinical activity in NSCLC models, particularly those with resistance to EGFR-targeted therapies. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and the broader application of HSP90 inhibition in NSCLC. These methodologies can be adapted to explore various aspects of this compound's activity, including its effects on different NSCLC subtypes, its potential in combination therapies, and the molecular mechanisms underlying its efficacy.
References
Application Notes and Protocols: CUDC-305 in Glioblastoma Cell Lines
Introduction
Glioblastoma (GBM) is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and high rates of recurrence.[1][2][3] A significant challenge in treating GBM is the blood-brain barrier (BBB), which restricts the entry of many chemotherapeutic agents.[3] CUDC-305 is a novel, synthetic, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[4] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins that are often deregulated in cancer and drive tumor growth and survival.[5] Notably, this compound has the ability to cross the blood-brain barrier, making it a promising candidate for the treatment of brain malignancies like glioblastoma.[4][6] These notes provide an overview of this compound's mechanism and protocols for its application in glioblastoma cell line research.
Mechanism of Action
This compound exerts its anticancer effects by binding to and inhibiting HSP90. This inhibition leads to the proteasomal degradation of HSP90 client proteins, many of which are critical components of oncogenic signaling pathways. In glioblastoma, key pathways affected include the PI3K/AKT and RAF/MEK/ERK cascades, which are central to cell proliferation, survival, and apoptosis resistance. By disrupting these pathways, this compound can induce apoptosis and inhibit tumor growth.[4][6]
References
- 1. Viability of glioblastoma stem cells is effectively reduced by diisothiocyanate-derived mercapturic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INVESTIGATING CUDC-101 EFFECT AND MECHANISM OF ACTION AGAINST GLIOBLASTOMA IN VITRO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of the HSP90 inhibitor 17-AAG in human glioma cell lines and tumorigenic glioma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes: Experimental Use of CUDC-305 in Breast Cancer Models
Introduction
CUDC-305 (also known as Debio 0932) is a novel, orally bioavailable, small-molecule inhibitor of Heat Shock Protein 90 (HSP90) belonging to the imidazopyridine class.[1][2][3] HSP90 is a molecular chaperone crucial for the conformational stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[4] By inhibiting HSP90, this compound leads to the degradation of these client proteins, making it a promising therapeutic agent for various cancers, including breast cancer.[1][4] These notes provide an overview of this compound's activity in preclinical breast cancer models.
Mechanism of Action
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, which inhibits its chaperone function. This leads to the proteasomal degradation of key oncogenic client proteins. In breast cancer models, this robustly inhibits critical signaling pathways, including the PI3K/AKT (cell survival) and RAF/MEK/ERK (cell proliferation) pathways, ultimately inducing apoptosis.[1][2] The degradation of multiple oncoproteins simultaneously makes HSP90 inhibition a compelling strategy to overcome resistance to therapies that target single proteins.[4]
Data Presentation
In Vitro Activity of this compound
The potency of this compound has been evaluated through binding and antiproliferative assays across a range of cancer cell lines.
| Assay Type | Target/Cell Line | Result (IC50) | Reference |
| Binding Affinity | Purified HSP90α/β | ~100 nM | [1][5] |
| Purified HSP90β | 103 nM | [2][6] | |
| HSP90 Complex (from cancer cells) | 48.8 nM | [1][4][7] | |
| Antiproliferative Activity | Mean across 40 cancer cell lines | 220 nM | [1][7] |
| Range across 40 cancer cell lines | 40 - 900 nM | [6][8] | |
| BT-474 (Breast Cancer) | Induces degradation of HSP90 client proteins | [8] |
In Vivo Activity and Properties of this compound
Preclinical studies in mouse models demonstrate significant antitumor activity and favorable pharmacokinetics.
| Model / Parameter | Finding | Reference |
| Xenograft Model | Induces tumor regression in MDA-MB-468 breast cancer models | [1][2][7] |
| Combination Therapy | Enhances antitumor activity of standard-of-care agents in breast tumor models | [1][2] |
| Pharmacokinetics | High oral bioavailability in mice (96.0%) | [1][4] |
| Selective retention in tumor tissue (t½ = 20.4 hours) | [1][5] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay
This protocol outlines the methodology to determine the antiproliferative activity of this compound on breast cancer cell lines (e.g., MDA-MB-468, BT-474).
Materials:
-
Breast cancer cell lines
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader for luminescence
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete growth medium. A typical concentration range would be 1 nM to 10 µM. Include a vehicle control (DMSO) and a no-cell blank.
-
Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature. Add the cell viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control wells and use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis for HSP90 Client Protein Degradation
This protocol is for assessing the pharmacodynamic effects of this compound by measuring the levels of HSP90 client proteins like AKT and RAF.
Materials:
-
Breast cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-RAF, anti-HSP70, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Induction of HSP70 is a common biomarker for HSP90 inhibition. GAPDH serves as a loading control.
Protocol 3: Breast Cancer Xenograft Mouse Model
This protocol describes an in vivo study to evaluate the antitumor efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
MDA-MB-468 breast cancer cells
-
Matrigel
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject approximately 5 million MDA-MB-468 cells, resuspended in a mixture of PBS and Matrigel, into the flank of each mouse.
-
Tumor Growth: Monitor the mice regularly for tumor formation. Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization: Once tumors reach the desired size, randomize the mice into treatment and control groups (e.g., n=8-10 per group).
-
Treatment Administration: Administer this compound (e.g., 40-160 mg/kg) or vehicle control to the respective groups via oral gavage, following a predetermined schedule (e.g., once daily or every other day).[6]
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor animal body weight and overall health.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for further analysis, such as Western blotting (Protocol 2), to confirm the on-target effects of this compound.
References
- 1. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. Curis, Inc. Publishes Preclinical Data for Heat Shock Protein 90 Molecule this compound in Clinical Cancer Research - BioSpace [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. probechem.com [probechem.com]
- 8. caymanchem.com [caymanchem.com]
Application Note: CUDC-305 Treatment for Erlotinib-Resistant Non-Small Cell Lung Cancer (NSCLC) Cells
Audience: Researchers, scientists, and drug development professionals in oncology and pharmacology.
Introduction
Non-small cell lung cancer (NSCLC) patients with activating mutations in the Epidermal Growth Factor Receptor (EGFR) often show positive responses to EGFR tyrosine kinase inhibitors (TKIs) like erlotinib.[1][2] However, the development of acquired resistance, frequently driven by secondary mutations like EGFR T790M or the activation of bypass signaling pathways such as c-MET amplification, limits the long-term efficacy of these treatments.[3][4][5] CUDC-305, a novel imidazopyridine-class Heat Shock Protein 90 (HSP90) inhibitor, presents a promising therapeutic strategy to overcome this resistance.[6][7] HSP90 is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, including mutant EGFR, c-MET, AKT, and RAF.[6] By inhibiting HSP90, this compound promotes the degradation of these client proteins, thereby simultaneously blocking multiple signaling pathways that contribute to erlotinib resistance and tumor survival.[6][7]
This document provides detailed protocols for evaluating the efficacy of this compound in erlotinib-resistant NSCLC cell lines, summarizing key quantitative data and outlining the underlying molecular mechanisms.
Mechanism of Action: Overcoming Erlotinib Resistance
Erlotinib resistance in NSCLC can be mediated by several mechanisms. A common cause is the EGFR T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP, reducing erlotinib's inhibitory effect.[2][3] Another major mechanism is the amplification of the c-MET proto-oncogene, which activates downstream signaling, including the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, independent of EGFR.[5][6][8]
This compound functions by inhibiting HSP90, a chaperone protein required for the proper folding and stability of key oncoproteins. In erlotinib-resistant cells, these oncoproteins (client proteins) include the mutated EGFR (T790M) and amplified c-MET. This compound treatment leads to the ubiquitination and subsequent proteasomal degradation of these client proteins, resulting in the simultaneous shutdown of the PI3K/AKT and RAF/MEK/ERK survival pathways and the induction of apoptosis.[6][7]
Caption: this compound overcomes erlotinib resistance by inhibiting HSP90.
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of this compound against erlotinib-resistant NSCLC cells from published studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Genetic Profile | Value | Key Findings | Reference |
|---|---|---|---|---|---|
| HSP90 Binding Affinity (IC₅₀) | H1975 | EGFR T790M/L858R | 61.2 nmol/L | Strong binding to HSP90 complex from erlotinib-resistant cells. | [6] |
| H1993 | c-MET Amplification | 74.2 nmol/L | Potent interaction with HSP90 in MET-driven resistant cells. | [6] | |
| Antiproliferative Activity (IC₅₀) | H1975 | EGFR T790M/L858R | 120-700 nmol/L | Effective inhibition of proliferation in cells with secondary EGFR mutations. | [6] |
| H1993 | c-MET Amplification | 120-700 nmol/L | Potent antiproliferative effect in cells resistant via MET amplification. | [6] | |
| A549 | K-ras Mutation | 120-700 nmol/L | Demonstrates activity against cells with primary erlotinib resistance. | [6] |
| | Calu-6, H460, H2122 | K-ras Mutation | 120-700 nmol/L | Broad activity against various erlotinib-resistant NSCLC lines. |[6] |
Table 2: In Vivo Efficacy of this compound in H1975 Xenograft Model
| Treatment Group | Dosage & Schedule | Outcome | P-value | Key Findings | Reference |
|---|---|---|---|---|---|
| This compound Monotherapy | 80, 120, or 160 mg/kg (oral, q.o.d.) | Dose-dependent tumor growth inhibition. | < 0.001 | Significant antitumor activity as a single agent. | [6] |
| This compound + Paclitaxel | This compound: 160 mg/kg (oral, q.o.d.)Paclitaxel: 12.5 mg/kg (i.p., twice weekly) | Enhanced antitumor effect (3.9% regression). | < 0.05 | This compound enhances the effect of standard chemotherapy. | [6] |
| Survival Study | 120 mg/kg (oral, q.o.d.) | Significantly prolonged animal survival. | 0.001 | Improves survival in an orthotopic lung tumor model. |[6] |
(q.o.d. = every other day; i.p. = intraperitoneal)
Experimental Protocols
The following protocols provide a framework for assessing the effects of this compound on erlotinib-resistant NSCLC cells.
Caption: General experimental workflow for evaluating this compound.
Cell Culture
-
Cell Lines: Erlotinib-resistant human NSCLC cell lines such as NCI-H1975 (EGFR T790M/L858R) and NCI-H1993 (c-MET amplification).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (Antiproliferation) Assay
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Caption: Workflow for a standard cell viability assay.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 3,000-5,000 cells in 100 µL of medium per well in a 96-well plate. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range is 0.01 to 10 µM.
-
Treatment: Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Viability Measurement (MTT Assay Example):
-
Add 10 µL of 5 mg/mL MTT reagent to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Mix thoroughly to dissolve the crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the viability against the log of the drug concentration and use a non-linear regression model to calculate the IC₅₀ value.
Western Blot Analysis
This protocol is used to detect the degradation of HSP90 client proteins following this compound treatment.
Caption: Key steps for Western Blot analysis protocol.
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 1 µM) or DMSO for the desired time (e.g., 7 hours, followed by washout and further incubation for 0, 17, or 24 hours to check for durable effects).[6]
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]
-
-
Protein Quantification:
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration using a BCA Protein Assay Kit.[10]
-
-
Electrophoresis and Transfer:
-
Normalize protein amounts for all samples with lysis buffer and Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load 20-40 µg of protein per well onto an 8-12% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and ß-actin as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Signal Detection:
-
Apply an Enhanced Chemiluminescence (ECL) substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.[9]
-
In Vivo Xenograft Tumor Model
This protocol outlines the assessment of this compound's antitumor efficacy in an animal model. All animal experiments must be conducted in accordance with institutional IACUC protocols.[6]
Protocol:
-
Cell Implantation: Subcutaneously implant 3.5–4 x 10⁶ H1975 cells suspended in Matrigel into the flank of 6-8 week old nude mice.[6]
-
Tumor Growth: Allow tumors to grow to an average volume of approximately 100-150 mm³.[6]
-
Animal Grouping: Randomize mice into treatment and control groups (n = 8-9 mice per group).[6]
-
Drug Administration:
-
Vehicle Control: Administer the formulation vehicle (e.g., 30% Captisol) via oral gavage.
-
This compound Group: Administer this compound formulated in vehicle at doses of 80, 120, or 160 mg/kg via oral gavage every other day.[6]
-
Combination Group (Optional): Administer this compound as above and a standard-of-care agent like paclitaxel (12.5 mg/kg, i.p., twice weekly).[6]
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 3-4 weeks) or until tumors in the control group reach a specified size. For survival studies, monitor until moribund clinical signs appear.[6]
-
Pharmacodynamic Analysis (Optional): At specific time points (e.g., 6 and 24 hours after the last dose), tumors can be collected from a subset of animals and subjected to Western blot analysis to confirm in vivo target engagement.[6]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Erlotinib Resistance in Lung Cancer: Current Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EGFR-TKI resistance in NSCLC patients: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
Cudc-305 preparation for cell culture experiments
Application Notes and Protocols for CUDC-305
Introduction
This compound, also known as Debio 0932, is a potent and orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and resistance to therapy.[3] By inhibiting HSP90, this compound leads to the degradation of these client proteins, resulting in the suppression of critical oncogenic signaling pathways.[2][4] These application notes provide a comprehensive guide for researchers on the preparation and use of this compound for in vitro cell culture experiments.
Mechanism of Action
This compound exerts its anticancer effects by binding to the ATP-binding pocket in the N-terminus of HSP90, inhibiting its chaperone activity. This leads to the proteasomal degradation of HSP90 client proteins, which include key drivers of tumor growth and survival such as mutant EGFR, HER2, AKT, and ERK.[4][5] The compound shows high affinity for both HSP90α and HSP90β isoforms.[1][2] Inhibition of these pathways ultimately leads to decreased cell proliferation and induction of apoptosis in a wide range of cancer cell lines.[2][5] this compound has demonstrated potent antiproliferative activity against various tumor types, including those resistant to other targeted therapies like erlotinib in non-small cell lung cancer (NSCLC).[4][6]
Signaling Pathway Diagram
The following diagram illustrates the mechanism of action of this compound. It binds to HSP90, preventing it from stabilizing its client proteins. This leads to the degradation of key oncoproteins and the inhibition of downstream pro-survival and proliferation pathways such as the PI3K/AKT and RAF/MEK/ERK signaling cascades.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
This compound is soluble in DMSO.[1][6][7] To prepare a 10 mM stock solution, dissolve 4.43 mg of this compound (Molecular Weight: 442.58 g/mol ) in 1 mL of DMSO.[8]
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required.[8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (up to 6 months).[5]
Cell Culture and Treatment
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Cell culture plates (e.g., 96-well, 6-well)
-
This compound stock solution (10 mM in DMSO)
Procedure:
-
Culture cells in a 37°C incubator with 5% CO2, following standard cell culture protocols.[9]
-
Seed cells into the appropriate culture plates at a predetermined density to ensure they are in the exponential growth phase at the time of treatment.
-
Prepare a series of dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO in the medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control group treated with the same concentration of DMSO as the highest drug concentration group.
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[5]
Cell Viability/Cytotoxicity Assay (ATP Content Assay)
This protocol is based on the Perkin-Elmer ATPlite kit to assess growth inhibition.[5]
Materials:
-
Cells treated with this compound in a 96-well plate
-
Phenol red-free culture medium
-
ATPlite kit (or similar ATP-based viability assay kit)
-
Luminometer
Procedure:
-
Seed 5,000 to 10,000 cells per well in a 96-well plate and allow them to attach overnight.[5]
-
Treat cells with a range of this compound concentrations for the desired duration (e.g., 120 hours).[5]
-
Following incubation, add 25 µL of cell lysis solution to each well containing 50 µL of phenol red-free medium.[5]
-
Shake the plate for 5 minutes to lyse the cells and stabilize the ATP.
-
Add 25 µL of the substrate solution to each well.[5]
-
Measure the luminescence using a plate-reading luminometer.[5]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC50 values can be determined using software such as GraphPad Prism with a sigmoidal dose-response curve fitting.[5]
Western Blot Analysis for Target Engagement
Materials:
-
Cells treated with this compound in 6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against EGFR, AKT, ERK, p-AKT, p-ERK, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Treat cells with this compound (e.g., 1 µM) for a specified time (e.g., 7-24 hours).[4]
-
Lyse the cells with RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. GAPDH is commonly used as a loading control.[4]
Experimental Workflow Diagram
The diagram below outlines a typical workflow for evaluating the in vitro efficacy of this compound.
Quantitative Data Summary
The antiproliferative activity of this compound has been evaluated across a broad range of human cancer cell lines. The IC50 values, representing the concentration required to inhibit cell growth by 50%, are summarized below.
| Target / Assay | Cell Line | Cell Type | IC50 (nM) | Reference |
| HSP90α (purified) | - | - | ~100 | [2] |
| HSP90β (purified) | - | - | ~103 | [8] |
| HSP90 Complex | Cancer Cells (general) | - | 48.8 | [2] |
| HSP90 Complex | H1975 | NSCLC | 61.2 | [8] |
| HSP90 Complex | H1993 | NSCLC | 74.2 | [8] |
| Antiproliferation | 40 Cancer Cell Lines | Various | 40 - 900 (Mean: 220) | [2][8] |
| Antiproliferation | H1975 | NSCLC (Erlotinib-resistant) | 140 | [4] |
| Antiproliferation | MV4-11 | Acute Myelogenous Leukemia | 100 | [8] |
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C22H30N6O2S | CID 44156921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. abmole.com [abmole.com]
- 6. probechem.com [probechem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. horizondiscovery.com [horizondiscovery.com]
Troubleshooting & Optimization
Cudc-305 solubility in DMSO and other solvents
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the solubility, handling, and experimental use of CUDC-305.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as Debio 0932, is an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It shows high binding affinity for HSP90α and HSP90β, with IC50 values of approximately 100 nM and 103 nM, respectively.[3][4] By inhibiting the chaperone function of HSP90, this compound promotes the degradation of various oncogenic client proteins, leading to the suppression of tumor growth.[3][5] It has been investigated for its potential in treating various cancers.[4][5]
Q2: What is the solubility of this compound in common laboratory solvents?
The solubility of this compound can vary between suppliers. Below is a summary of reported solubility data. It is always recommended to perform a small-scale solubility test before preparing a large stock solution.
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| DMSO | 75 mg/mL (with sonication) | [3] |
| DMSO | 5 mg/mL | [6] |
| DMSO | 10 mM | [7] |
| DMF | 10 mg/mL | [6] |
| Ethanol | 5 mg/mL | [6] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [6] |
Troubleshooting Common Solubility Issues
Q3: I dissolved this compound in DMSO to make a stock solution, but a precipitate formed when I diluted it with my aqueous culture medium. What should I do?
This is a common occurrence when diluting a concentrated DMSO stock solution into an aqueous buffer or medium. Here are some steps to resolve this issue:
-
Vortexing/Sonication: Vigorously vortex or sonicate the diluted solution for a few minutes. This is often sufficient to redissolve the precipitate.[8]
-
Gentle Warming: Warm the solution in a 37°C water bath while sonicating or vortexing.[8]
-
Important Note: Always ensure that the precipitate has fully redissolved before adding the solution to your cells or animal models to ensure accurate dosing.
Q4: My this compound is not dissolving well in DMSO, even at lower concentrations. What could be the problem?
-
DMSO Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of some compounds. Always use fresh, anhydrous, high-purity DMSO for preparing stock solutions.[3]
-
Sonication: For higher concentrations, sonication is often required to facilitate dissolution.[3]
Experimental Protocols & Workflows
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-weighing: this compound is a crystalline solid.[6] Before opening, allow the vial to equilibrate to room temperature for at least one hour.[9]
-
Calculation: this compound has a molecular weight of approximately 442.6 g/mol .[6] To prepare a 10 mM solution, you will need 4.426 mg of this compound per 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.[3]
-
Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to 2 years).[3][9]
Caption: Workflow for preparing a this compound stock solution.
Protocol 2: Preparation of an In Vivo Formulation
For animal studies, this compound can be formulated for oral administration. The following is a published formulation protocol.[3]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation: Prepare the vehicle by mixing 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of saline for every 1 mL of final solution required.
-
Final Formulation: To prepare a 2.5 mg/mL working solution, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of the prepared vehicle (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Mixing: Mix thoroughly until a clear solution is obtained.[3]
Signaling Pathway
HSP90 Inhibition by this compound
This compound exerts its anticancer effects by inhibiting HSP90, a molecular chaperone responsible for the stability and function of numerous client proteins that are critical for tumor cell growth and survival. Inhibition of HSP90 leads to the degradation of these client proteins, including those in key signaling pathways like PI3K/AKT and RAF/MEK/ERK.[5]
Caption: this compound inhibits HSP90, leading to client protein degradation.
References
- 1. This compound | C22H30N6O2S | CID 44156921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Debio 0932 (this compound) | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound(DEBIO 0932)|1061318-81-7|COA [dcchemicals.com]
CUDC-305 Technical Support Center: Overcoming Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with CUDC-305.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing inconsistent results in my cell viability assays. What could be the cause?
A1: Inconsistent results in cell viability assays can stem from several factors related to the preparation and handling of this compound.
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Ensure the compound is fully dissolved in a suitable solvent like DMSO before preparing your final dilutions in culture media.[1][2][3] Precipitates can lead to inaccurate concentrations and variable effects.
-
Preparation of Stock Solutions: It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO.[1] For example, a 10 mM stock solution can be prepared in DMSO.[2] Note that hygroscopic DMSO can affect solubility, so use a fresh, unopened vial if possible.[1]
-
Storage: Store stock solutions at -20°C or -80°C for long-term stability.[1] Repeated freeze-thaw cycles should be avoided as they can lead to degradation of the compound. Aliquoting the stock solution is highly recommended.
-
Final Dilution: When preparing working concentrations, ensure rapid and thorough mixing to prevent precipitation in the aqueous culture medium. It is also advisable to perform a final check for any visible precipitates before adding the compound to your cells.
Q2: My Western blot results show variable inhibition of HSP90 client proteins. How can I troubleshoot this?
A2: Variability in Western blot results can be due to issues with drug treatment, sample preparation, or the blotting procedure itself.
-
Treatment Consistency: Ensure that the treatment duration and concentration of this compound are consistent across all experiments. For example, treating cells with 1 µmol/L this compound for 7 hours has been shown to induce degradation of key oncoproteins.[4]
-
Cell Lysis: Use a suitable lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors to ensure complete cell lysis and prevent protein degradation.[5] Keep samples on ice throughout the lysis procedure.[5][6]
-
Protein Quantification: Accurately determine the protein concentration of each lysate to ensure equal loading on the SDS-PAGE gel.
-
Positive Control: As a positive control for HSP90 inhibition, probe for the induction of HSP70, which is a known pharmacodynamic marker of HSP90 inhibition.[4]
-
Loading Control: Always use a reliable loading control (e.g., GAPDH, β-actin, or α-tubulin) to normalize your results and account for any loading inaccuracies.
Q3: I am observing unexpected or off-target effects in my experiments. Is this common with this compound?
A3: this compound is a potent HSP90 inhibitor, and many of its observed effects are due to the degradation of a wide range of HSP90 client proteins, which can be misinterpreted as off-target effects.[7] this compound has been shown to robustly inhibit multiple signaling pathways, including PI3K/AKT and RAF/MEK/ERK.[8][9]
To confirm that the observed effects are due to HSP90 inhibition:
-
HSP70 Induction: Check for the induction of HSP70, a hallmark of HSP90 inhibition.[4]
-
Client Protein Degradation: Confirm the degradation of known HSP90 client proteins relevant to your experimental system, such as EGFR, HER2, AKT, or FLT3.[2][4][10]
-
Dose-Response: Establish a clear dose-response relationship for the observed effect. The antiproliferative activity of this compound in many cancer cell lines is in the nanomolar range.[1][8]
If you suspect true off-target effects, it may be necessary to employ broader profiling techniques, such as kinome scanning, to identify other potential targets.
Quantitative Data
Table 1: Physicochemical and In Vitro Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H30N6O2S | [1][2][11] |
| Molecular Weight | 442.58 g/mol | [1][2][11] |
| Solubility | ||
| DMSO | 75 mg/mL (169.46 mM) | [1] |
| 10 mM | [2] | |
| 5 mg/mL | [3] | |
| DMF | 10 mg/mL | [3] |
| Ethanol | 5 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
| Storage (in solvent) | ||
| -80°C | 2 years | [1] |
| -20°C | 1 year | [1] |
Table 2: In Vitro Activity of this compound
| Target/Cell Line | IC50 Value | Reference |
| HSP90α (purified protein) | ~100 nM | [1][8][11] |
| HSP90β (purified protein) | 103 nM | [1] |
| HSP90 complex (from cancer cells) | 48.8 nM | [1][8][11] |
| HSP90 complex (H1975 NSCLC cells) | 61.2 nM | [1][4] |
| HSP90 complex (H1993 NSCLC cells) | 74.2 nM | [1] |
| Antiproliferative Activity (Mean) | ||
| 40 human cancer cell lines | 220 nM (range: 40-900 nM) | [1][8] |
| H1975 NSCLC cells | 140 nM | [4] |
Experimental Protocols
Cell Viability Assay (MTT-based)
This protocol is adapted for determining the effect of this compound on cancer cell proliferation.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][13]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.[12]
-
Gently shake the plate for 10-15 minutes.
-
-
Data Acquisition:
Western Blotting for HSP90 Client Protein Degradation
This protocol outlines the steps to detect changes in protein levels following this compound treatment.
-
Cell Treatment and Lysis:
-
Plate cells and treat with this compound at the desired concentrations and for the specified time.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[5]
-
Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with agitation.[5]
-
Centrifuge at 14,000 x g for 10-20 minutes at 4°C to pellet cell debris.[5][6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford).
-
-
Sample Preparation and Gel Electrophoresis:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody (e.g., anti-EGFR, anti-p-AKT, anti-HSP70) overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[5]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
In Vitro Kinase Assay
This general protocol can be adapted to assess the activity of kinases that are HSP90 clients.
-
Immunoprecipitation of Kinase (Optional):
-
Lyse cells as described in the Western blotting protocol.
-
Incubate the cell lysate (e.g., 200 µL) with an antibody specific to the kinase of interest overnight at 4°C.[6]
-
Add protein A/G beads and incubate for another 1-3 hours.
-
Wash the beads several times with lysis buffer to remove non-specific binding.[6]
-
-
Kinase Reaction:
-
Termination and Analysis:
-
Stop the reaction by adding SDS sample buffer.[6]
-
Boil the samples and run them on an SDS-PAGE gel.
-
Analyze the phosphorylation of the substrate by Western blotting using a phospho-specific antibody.
-
Visualizations
Caption: this compound inhibits HSP90, leading to client protein degradation and pathway inhibition.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. bio-rad.com [bio-rad.com]
- 6. CST | Cell Signaling Technology [cellsignal.com]
- 7. This compound | C22H30N6O2S | CID 44156921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. researchgate.net [researchgate.net]
- 11. axonmedchem.com [axonmedchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Potential off-target effects of Cudc-305 inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the Cudc-305 inhibitor. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a novel, orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It exhibits high binding affinity for HSP90α/β and the HSP90 complex derived from cancer cells.[1][2][4] By inhibiting HSP90, this compound disrupts the chaperone's function, leading to the degradation of numerous HSP90 client proteins.[5] Many of these client proteins are oncoproteins involved in tumor cell proliferation and survival.[5]
Q2: Which signaling pathways are affected by this compound?
This compound robustly inhibits multiple signaling pathways critical for cancer cell growth and survival.[1][2] The primary pathways affected are the PI3K/AKT/mTOR and RAF/MEK/ERK pathways, which are downstream of many HSP90 client proteins.[1][2] Inhibition of these pathways can lead to the induction of apoptosis.[1][2]
Q3: Is this compound a specific inhibitor?
While this compound is a potent HSP90 inhibitor, it is important to consider that like many small molecule inhibitors, it may have off-target effects. The term "specificity" is relative, and it is crucial to validate the on-target effects in your experimental system.
Troubleshooting Guide
Issue 1: I am observing unexpected phenotypic changes in my cells that are not consistent with HSP90 inhibition.
Possible Cause: This could be due to off-target effects of this compound. While specific off-target activities of this compound are not extensively documented in publicly available literature, inhibitors of this class can sometimes affect other ATP-binding proteins, such as certain kinases.
Troubleshooting Steps:
-
Confirm On-Target Activity: Before investigating off-target effects, it is essential to confirm that this compound is inhibiting HSP90 in your experimental setup. This can be done by observing the degradation of known HSP90 client proteins (e.g., AKT, c-RAF, CDK4) or the induction of HSP70, a compensatory heat shock protein.
-
Dose-Response Curve: Perform a dose-response experiment to determine if the unexpected phenotype is observed at concentrations significantly higher than the IC50 for HSP90 inhibition. Off-target effects are often more pronounced at higher concentrations.
-
Use a Structurally Unrelated HSP90 Inhibitor: To confirm that the observed phenotype is due to HSP90 inhibition and not an off-target effect of this compound's specific chemical structure, treat your cells with a different class of HSP90 inhibitor. If the phenotype is recapitulated, it is more likely to be an on-target effect.
-
Rescue Experiment: If you suspect a specific off-target, you can attempt a rescue experiment by overexpressing the putative off-target protein to see if it reverses the observed phenotype.
Issue 2: The cellular response to this compound varies significantly between different cell lines.
Possible Cause: The response to HSP90 inhibition is highly dependent on the cellular context, including the specific "addiction" of a cancer cell line to particular HSP90 client proteins.
Troubleshooting Steps:
-
Characterize Your Cell Lines: Profile the expression levels of key HSP90 client proteins in your panel of cell lines. Cell lines with high expression of, and dependence on, specific oncoproteins that are HSP90 clients may be more sensitive to this compound.
-
Assess Basal Pathway Activation: Analyze the basal activation status of the PI3K/AKT and RAF/MEK/ERK pathways. Cell lines with constitutive activation of these pathways may exhibit a more pronounced response to this compound.
-
Consider Drug Efflux Pumps: Differences in the expression of drug efflux pumps (e.g., P-glycoprotein) can alter the intracellular concentration of this compound, leading to varied responses.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of this compound against its primary target, HSP90.
| Target | IC50 (nmol/L) | Cell Line/System | Reference |
| HSP90α/β | ~100 | Biochemical Assay | [1] |
| HSP90 Complex | 48.8 | Cancer Cells | [1] |
| HSP90 Complex | 70 | Erlotinib-Resistant NSCLC Cells | |
| Antiproliferative Activity | 220 (mean) | Panel of 40 Human Cancer Cell Lines | [1] |
| Antiproliferative Activity | 120-700 | Erlotinib-Resistant NSCLC Cell Lines |
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm On-Target HSP90 Inhibition
This protocol is designed to verify the on-target activity of this compound by measuring the degradation of a known HSP90 client protein, AKT, and the induction of HSP70.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-AKT, anti-phospho-AKT, anti-HSP70, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500 nM) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify band intensities and normalize to the loading control. A decrease in AKT and an increase in HSP70 levels with increasing this compound concentration would confirm on-target activity.
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Workflow for troubleshooting unexpected results.
References
- 1. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mechanisms of Resistance to HSP90 Inhibitors
Welcome to the Technical Support Center for HSP90 Inhibitor Research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the mechanisms of resistance to Heat Shock Protein 90 (HSP90) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, initially sensitive to an HSP90 inhibitor, is now showing reduced sensitivity. How can I confirm and quantify this resistance?
A1: The most definitive way to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the HSP90 inhibitor in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates acquired resistance.
Q2: What are the primary mechanisms by which cancer cells develop resistance to HSP90 inhibitors?
A2: Resistance to HSP90 inhibitors is a multifaceted issue that can arise through several mechanisms, broadly categorized as:
-
Activation of the Heat Shock Response (HSR): Inhibition of HSP90 can lead to the activation of Heat Shock Factor 1 (HSF1), a transcription factor that upregulates the expression of other heat shock proteins like HSP70 and HSP27.[1][2] These chaperones have pro-survival functions and can counteract the effects of HSP90 inhibition.[1][2]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump HSP90 inhibitors out of the cell, reducing their intracellular concentration and efficacy.[2]
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative survival pathways to compensate for the inhibition of HSP90-dependent signaling. Common examples include the JAK-STAT and PI3K/AKT/mTOR pathways.
-
Mutations in HSP90: Although less common, mutations in the ATP-binding pocket of HSP90 can reduce the binding affinity of inhibitors, thereby conferring resistance.
Q3: Is it possible to develop a resistant cell line model for my experiments?
A3: Yes, developing a resistant cell line is a valuable tool for studying resistance mechanisms. This is typically achieved by continuous exposure of a sensitive parental cell line to gradually increasing concentrations of the HSP90 inhibitor over a prolonged period.
Troubleshooting Guides
Problem 1: I've observed a significant increase in the IC50 value of my HSP90 inhibitor in my cell line.
This guide provides a systematic workflow to investigate the potential mechanisms of acquired resistance.
Troubleshooting Workflow Diagram
References
Optimizing CUDC-305 Concentration for In Vitro Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the in vitro use of CUDC-305, a potent HSP90 inhibitor. Find answers to frequently asked questions and troubleshooting tips for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling.[3][4] By inhibiting HSP90, this compound leads to the degradation of these client proteins, thereby disrupting key oncogenic pathways such as the PI3K/AKT and RAF/MEK/ERK signaling cascades.[1][5] This ultimately results in the inhibition of tumor cell growth and induction of apoptosis.[5][6]
Q2: What is a recommended starting concentration for this compound in my cell line?
A2: A good starting point for most cancer cell lines is to test a concentration range from 40 nM to 900 nM.[2][7] The mean IC50 value for antiproliferative activity across a broad range of cancer cell lines is approximately 220 nM.[2][5][6][8] However, the optimal concentration is highly dependent on the specific cell line being used. We recommend performing a dose-response experiment to determine the IC50 in your particular model.
Q3: How long should I treat my cells with this compound?
A3: Treatment duration can vary depending on the experimental endpoint. For cell viability assays, incubation times of 72 to 120 hours are commonly used.[6] For mechanism of action studies, such as Western blotting to observe client protein degradation, shorter treatment times of 7 to 24 hours with a concentration around 1 µM have been shown to be effective.[1]
Troubleshooting Guide
Q1: I am not observing the expected level of client protein degradation after this compound treatment. What could be the issue?
A1: There are several potential reasons for this observation:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. We recommend performing a dose-response curve to determine the optimal concentration for inducing client protein degradation.
-
Insufficient Treatment Time: The degradation of HSP90 client proteins is a time-dependent process. Consider increasing the incubation time. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help identify the optimal treatment duration.
-
Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to HSP90 inhibitors.
-
Compound Stability: Ensure that your this compound stock solution is properly prepared and stored to maintain its activity.
Q2: The IC50 value I'm obtaining for my cell line is significantly different from published values. Why might this be?
A2: Discrepancies in IC50 values can arise from several factors:
-
Cell Culture Conditions: Differences in cell passage number, confluency, and media composition can influence drug sensitivity.
-
Assay Method: The type of viability assay used (e.g., MTT, CellTiter-Glo) and the incubation time can affect the calculated IC50.
-
Compound Purity and Handling: The purity of the this compound and how it has been stored and diluted can impact its potency.
-
Cell Line Authenticity: It is crucial to ensure the identity and purity of your cell line through regular authentication.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/Conditions | Reference |
| HSP90α Binding Affinity (IC50) | ~100 nM | Purified Protein | [5][6][7][9] |
| HSP90β Binding Affinity (IC50) | ~103 nM | Purified Protein | [6][7] |
| HSP90 Complex Binding Affinity (IC50) | 48.8 nM | Cancer Cell-derived | [2][5][9][10] |
| Antiproliferative Activity (Mean IC50) | 220 nM | Broad range of 40 cancer cell lines | [2][5][6][7] |
| Antiproliferative Activity (IC50 Range) | 40 - 900 nM | 40 human cancer cell lines | [2][7] |
| Erlotinib-Resistant NSCLC HSP90 Binding (IC50) | 70 nM | H1975 & H1993 cells | [1][10] |
| Erlotinib-Resistant NSCLC Antiproliferative (IC50) | 120 - 700 nM | H1975 & H1993 cells | [1] |
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 100 µM) for 72-120 hours.[6] Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
2. Western Blot Analysis for Client Protein Degradation
-
Cell Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound (e.g., 1 µM) for the desired time points (e.g., 7, 17, 24 hours).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against HSP90 client proteins (e.g., p-AKT, AKT, p-ERK, ERK, mutant EGFR) and a loading control (e.g., β-actin or GAPDH).[1][11]
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and suppression of oncogenic signaling pathways.
Caption: A two-phase experimental workflow for optimizing this compound concentration and confirming its mechanism of action in vitro.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound | C22H30N6O2S | CID 44156921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abmole.com [abmole.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound(DEBIO 0932)|1061318-81-7|COA [dcchemicals.com]
- 9. axonmedchem.com [axonmedchem.com]
- 10. Debio 0932 (this compound) | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 11. caymanchem.com [caymanchem.com]
Technical Support Center: Troubleshooting CUDC-305 Western Blot Results
This technical support center is designed for researchers, scientists, and drug development professionals who are using CUDC-305 in their experiments and need guidance on troubleshooting their Western blot results. This guide provides a series of frequently asked questions (FAQs) and troubleshooting steps in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3][4][5] HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cancer cell growth and survival.[6][7][8] this compound binds to HSP90 and inhibits its function, leading to the degradation of these client proteins.[1][6][8] This disruption of key signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways, can induce apoptosis (programmed cell death) in cancer cells.[1][2][3]
Q2: I treated my cells with this compound and now I see a very weak or no signal for my protein of interest. Did my Western blot fail?
Not necessarily. A weak or absent signal for a known HSP90 client protein is often the expected result of successful this compound treatment. The mechanism of action of this compound is to promote the degradation of these proteins.[1][8][9]
To confirm that the weak signal is due to this compound's activity, you should include the following controls in your experiment:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound. This lane should show a strong band for your protein of interest.
-
Positive Control for HSP90 Inhibition: Probe your blot for HSP70. Inhibition of HSP90 typically leads to an upregulation of HSP70, which serves as a biomarker for HSP90 inhibitor activity.[1] An increase in HSP70 signal in your this compound-treated samples indicates the drug is working.
-
Loading Control: Probing for a stable housekeeping protein (e.g., GAPDH, β-actin, or β-tubulin) is crucial to ensure that equal amounts of protein were loaded in each lane. If your loading control is also weak, this may indicate a technical issue with your Western blot.
Q3: I am seeing multiple bands or unexpected band sizes for my target protein after this compound treatment. What could be the cause?
There are several potential reasons for unexpected bands:
-
Protein Degradation Products: this compound induces the degradation of client proteins, which can sometimes result in the appearance of smaller, partially degraded protein fragments.
-
Post-Translational Modifications: Changes in the cellular signaling environment induced by this compound could alter the post-translational modification status (e.g., phosphorylation, ubiquitination) of your target protein, leading to shifts in its apparent molecular weight.
-
Antibody Non-Specificity: The antibody you are using may be cross-reacting with other proteins. Ensure your antibody is validated for the application and consider running a control with the secondary antibody alone to check for non-specific binding.
-
Sample Preparation Issues: Inadequate sample preparation can lead to protein degradation by endogenous proteases. Always use fresh lysis buffer containing protease and phosphatase inhibitors.
Q4: My Western blot has high background. How can I improve the quality of my results?
High background can obscure your results and make interpretation difficult. Here are some common causes and solutions:
-
Insufficient Blocking: Ensure you are blocking the membrane for an adequate amount of time (typically 1 hour at room temperature) with an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST).
-
Antibody Concentration Too High: Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with minimal background.
-
Inadequate Washing: Increase the number and/or duration of your wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
Membrane Drying: Never let the membrane dry out during the blotting process, as this can cause non-specific antibody binding.
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and potential solutions when performing Western blots with this compound.
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal for Target Protein | Successful this compound-induced protein degradation. | This is the intended effect for HSP90 client proteins. Confirm with positive (HSP70 induction) and negative (vehicle-treated) controls.[1] |
| Insufficient this compound concentration or treatment time. | Optimize the dose and duration of this compound treatment. Perform a dose-response and/or time-course experiment. | |
| Poor antibody quality or incorrect dilution. | Use a validated antibody at the recommended dilution. Test the antibody on a positive control lysate. | |
| Inefficient protein transfer. | Confirm successful transfer by staining the membrane with Ponceau S after transfer. Optimize transfer time and voltage. | |
| Low abundance of the target protein. | Increase the amount of protein loaded onto the gel. Consider enriching your sample for the protein of interest. | |
| High Background | Inadequate blocking. | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C. Try a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high. | Perform an antibody titration to find the optimal concentration. | |
| Insufficient washing. | Increase the number of washes (at least 3x5 minutes) and the volume of wash buffer. | |
| Contaminated buffers or equipment. | Use fresh, filtered buffers and ensure all equipment is clean. | |
| Non-Specific Bands | Antibody cross-reactivity. | Use a more specific, affinity-purified primary antibody. Run a control lane with only the secondary antibody. |
| Protein degradation during sample preparation. | Keep samples on ice and use fresh lysis buffer with protease and phosphatase inhibitors.[2] | |
| Splice variants or post-translational modifications. | Consult protein databases (e.g., UniProt) to check for known isoforms or modifications of your target protein. | |
| Inconsistent Results Between Experiments | Variation in cell culture conditions. | Ensure consistent cell density, passage number, and treatment conditions for each experiment. |
| Inconsistent sample preparation. | Standardize your lysis and sample preparation protocol. Quantify protein concentration accurately before loading. | |
| Variations in Western blot procedure. | Maintain consistent incubation times, temperatures, and reagent concentrations for all steps of the Western blot. |
Quantitative Data Summary
The following tables summarize the effects of this compound on key HSP90 client proteins as determined by Western blot analysis in various cancer cell lines.
Table 1: Effect of this compound on Protein Expression in H1975 Non-Small Cell Lung Cancer Cells
| Target Protein | This compound Concentration | Treatment Time (hours) | Change in Protein Level |
| p-EGFR | 1 µM | 7, 24, 31 | Decreased |
| Total EGFR | 1 µM | 7, 24, 31 | Decreased |
| p-AKT | 1 µM | 7, 24, 31 | Decreased |
| Total AKT | 1 µM | 7, 24, 31 | Decreased |
| p-ERK | 1 µM | 7, 24, 31 | Decreased |
| Total ERK | 1 µM | 7, 24, 31 | Decreased |
| HSP70 | 1 µM | 7, 24, 31 | Increased |
Data synthesized from information in the provided search results.
Table 2: IC50 Values of this compound
| Target | IC50 |
| HSP90α/β | ~100 nmol/L |
| HSP90 complex (from cancer cells) | 48.8 nmol/L |
| Mean antiproliferative activity | 220 nmol/L |
Data from multiple sources.[2][3]
Detailed Experimental Protocols
Western Blot Protocol for Analyzing this compound Effects
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., H1975, A549) and allow them to reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound (e.g., 1 µM) or vehicle (DMSO) for the specified time points (e.g., 6, 17, 24, or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Recommended primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-HSP70, anti-PARP, anti-cleaved Caspase-3, and a loading control (anti-GAPDH or anti-β-actin).
-
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system or X-ray film.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein to the loading control.
-
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and apoptosis.
Caption: A standard workflow for Western blot analysis after this compound treatment.
Caption: A decision tree for troubleshooting weak or no signal in this compound Western blots.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heat shock protein 90 inhibitor RGRN-305 potently attenuates skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
CUDC-305 In Vivo Efficacy Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the in vivo efficacy of CUDC-305. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key methodologies.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Suboptimal Tumor Growth Inhibition | Inadequate Drug Exposure: Poor solubility of this compound can lead to low bioavailability. The formulation may not be optimal, or the compound could be rapidly metabolized.[1] | 1. Verify Compound Quality: Ensure the purity and identity of your this compound stock. 2. Optimize Formulation: For oral administration, consider formulating this compound in a vehicle known to enhance solubility of poorly soluble compounds. Common vehicles include a mixture of DMSO, PEG400, Tween 80, and sterile water.[1] For intravenous administration, this compound can be dissolved in a suitable vehicle like a mixture of DMSO and corn oil.[2] 3. Conduct Pharmacokinetic (PK) Studies: A pilot PK study to measure plasma and tumor concentrations of this compound over time can determine if the compound is reaching the target tissue at sufficient concentrations.[1] |
| Insufficient Dose or Inappropriate Dosing Schedule: The dose may be too low, or the dosing frequency may not maintain therapeutic concentrations. | 1. Perform Dose-Escalation Study: Conduct a dose-escalation study to identify the maximum tolerated dose (MTD).[1] 2. Adjust Dosing Frequency: Based on PK data, optimize the dosing frequency to maintain therapeutic drug levels. | |
| Inherent or Acquired Resistance: The tumor model may not be sensitive to HSP90 inhibition, or it may have developed resistance. | 1. In Vitro Sensitivity Testing: Confirm the IC50 of this compound on the cancer cell line used for the xenograft to ensure it is sensitive to the drug.[1] 2. Investigate Resistance Mechanisms: If acquired resistance is suspected, analyze tumor samples for changes in the expression of HSP90 client proteins or upregulation of compensatory signaling pathways. | |
| Unexpected Toxicity or Animal Morbidity | Improper Oral Gavage Technique: Incorrect administration can lead to esophageal trauma, aspiration, or other complications.[3][4][5] | 1. Ensure Proper Training: Only trained personnel should perform oral gavage. 2. Use Appropriate Equipment: Use a flexible gavage needle of the correct size for the animal. 3. Monitor Animals Closely: Observe animals for any signs of distress after dosing.[6][7] |
| Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. | 1. Conduct Vehicle-Only Control: Always include a control group that receives only the vehicle to assess its toxicity. 2. Consider Alternative Formulations: If the vehicle is toxic, explore other biocompatible solvents and excipients. | |
| On-Target Toxicity: Inhibition of HSP90 in normal tissues can lead to side effects. | 1. Dose Reduction: If toxicity is observed at the efficacious dose, consider reducing the dose or adjusting the schedule. 2. Supportive Care: Provide supportive care to the animals as needed, in consultation with veterinary staff. | |
| High Variability in Tumor Growth or Treatment Response | Inconsistent Tumor Cell Implantation: Variability in the number of viable cells injected or the injection site can lead to inconsistent tumor growth. | 1. Standardize Cell Preparation: Ensure cells are in the exponential growth phase and have high viability at the time of injection.[8] 2. Consistent Injection Technique: Use a consistent injection volume and location for all animals. |
| Animal Health Status: Underlying health issues in the animals can affect tumor growth and drug metabolism. | 1. Use Healthy Animals: Source animals from a reputable vendor and allow for an acclimatization period before starting the experiment. 2. Monitor Animal Health: Regularly monitor the general health of the animals throughout the study. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[9] HSP90 is a molecular chaperone that is essential for the stability and function of many proteins that are critical for cancer cell survival and proliferation, known as "client proteins". By inhibiting HSP90, this compound leads to the degradation of these client proteins, resulting in the inhibition of multiple oncogenic signaling pathways, including the PI3K/AKT and RAF/MEK/ERK pathways, and ultimately inducing apoptosis in cancer cells.[9]
2. What are the key pharmacologic properties of this compound?
This compound exhibits several favorable pharmacologic properties for in vivo applications:
-
High Oral Bioavailability: It has an oral bioavailability of 96.0%.[9]
-
Selective Tumor Retention: It shows selective retention in tumor tissue with a half-life of 20.4 hours, compared to normal tissues.[9]
-
Blood-Brain Barrier Penetration: this compound can cross the blood-brain barrier and achieve therapeutic concentrations in brain tissue.[9]
3. What is a recommended starting dose and formulation for in vivo studies?
Based on published preclinical studies, a common oral dose for this compound in mouse xenograft models is in the range of 160 mg/kg.[10] For formulation, a suspension in a vehicle such as 0.5% methylcellulose or a solution containing co-solvents like PEG400 and Tween 80 can be used to improve solubility for oral gavage. It is crucial to perform a pilot study to determine the optimal dose and formulation for your specific model.
4. How can I monitor the pharmacodynamic effects of this compound in vivo?
The pharmacodynamic effects of this compound can be assessed by measuring the degradation of HSP90 client proteins in tumor tissue. This is typically done by collecting tumor samples at various time points after treatment and analyzing the protein levels of key client proteins such as mutant EGFR, AKT, and ERK via Western blotting.[10]
5. Can this compound be used in combination with other anti-cancer agents?
Yes, preclinical studies have shown that this compound can enhance the antitumor activity of standard-of-care agents. For example, it has been shown to have a synergistic effect when combined with paclitaxel in an erlotinib-resistant non-small cell lung cancer model.[10] Combination therapy can be a promising strategy to overcome drug resistance and improve therapeutic outcomes.[11]
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC50 | Reference |
| HSP90α/β Binding | - | ~100 nmol/L | [9] |
| HSP90 Complex Binding (from cancer cells) | - | 48.8 nmol/L | [9] |
| Antiproliferative Activity (Mean) | Broad range of cancer cell lines | 220 nmol/L | [9] |
| Antiproliferative Activity | Erlotinib-resistant NSCLC cell lines | 120–700 nmol/L | [10] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment | Tumor Growth Inhibition (T/C%) / Outcome | Reference |
| H1975 (erlotinib-resistant NSCLC) | This compound (160 mg/kg) | 15.4% | [10] |
| H1975 (erlotinib-resistant NSCLC) | Paclitaxel | 35.9% | [10] |
| H1975 (erlotinib-resistant NSCLC) | This compound + Paclitaxel | 3.9% regression | [10] |
| A549 (NSCLC) | This compound | 9.5% (Tumor stasis) | [10] |
| U87MG (glioblastoma) | This compound | Dose-dependent antitumor activity | [9] |
| MDA-MB-468 (breast cancer) | This compound | Tumor regression | [9] |
| MV4-11 (acute myelogenous leukemia) | This compound | Tumor regression | [9] |
Experimental Protocols
Subcutaneous Xenograft Model Protocol
-
Cell Culture: Culture the desired cancer cell line (e.g., H1975, A549) under standard conditions. Harvest cells during the exponential growth phase.[8]
-
Animal Model: Use immunocompromised mice (e.g., athymic nude mice), 6-8 weeks old. Allow for at least one week of acclimatization.
-
Cell Implantation:
-
Resuspend the harvested cells in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.
-
For some cell lines, mixing the cell suspension 1:1 with Matrigel may improve tumor take rate and growth.[12]
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure their dimensions using calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water).
-
Administer the drug or vehicle to the respective groups at the predetermined dose and schedule (e.g., daily).
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring for the duration of the study.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for pharmacodynamics).
-
Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. atsjournals.org [atsjournals.org]
- 4. scribd.com [scribd.com]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.fsu.edu [research.fsu.edu]
- 7. Evaluation of Mice Undergoing Serial Oral Gavage While Awake or Anesthetized - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Chemically Accessible Hsp90 Inhibitor That Does Not Induce a Heat Shock Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
CUDC-305 Technical Support Center: Stability and Storage Guidelines
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of CUDC-305. Below are frequently asked questions (FAQs) and troubleshooting guides to ensure the proper handling and use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound depend on whether it is in solid (powder) form or dissolved in a solvent. Storing the compound under the appropriate conditions is crucial for maintaining its stability and efficacy.
Q2: How should I store this compound as a solid?
A2: this compound as a solid powder should be stored in a tightly sealed container at -20°C for long-term storage.[1][2][3][4] Some suppliers also indicate that storage at 4°C is acceptable for shorter periods.[1][2][5]
Q3: What are the storage recommendations for this compound in solvent?
A3: Once dissolved, this compound solutions should be stored at -80°C for optimal stability.[1][2][5] Storage at -20°C is also possible but for a shorter duration.[1][2][5] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Stability Data
The stability of this compound varies based on its form (solid or in solvent) and the storage temperature. The following tables summarize the stability data provided by various suppliers.
This compound Powder Stability
| Storage Temperature | Duration |
| -20°C | Up to 4 years[3] |
| 4°C | Up to 2 years[1][5] |
This compound in Solvent Stability
| Storage Temperature | Duration |
| -80°C | Up to 2 years[1] |
| -20°C | 1 to 12 months[1][2][5] |
Solubility and Solution Preparation
Q4: What solvents can I use to dissolve this compound?
A4: this compound is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[1][3][5][6] It is also soluble in Dimethylformamide (DMF) and Ethanol.[3] For in vivo studies, specific formulations with co-solvents are required.[1]
Solubility Data
| Solvent | Concentration |
| DMSO | ≥ 5 mg/mL[3] |
| 70 mg/mL[5] | |
| 75 mg/mL[1] | |
| 10 mM[2][6] | |
| DMF | 10 mg/mL[3] |
| Ethanol | 5 mg/mL[3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL[3] |
Q5: How do I prepare a stock solution of this compound?
A5: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO, as it is hygroscopic and the presence of water can affect solubility.[1] If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1]
Experimental Workflow: Preparing a this compound Stock Solution
References
CUDC-305 Technical Support Center: Addressing Solubility Challenges in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing the potent HSP90 inhibitor CUDC-305, achieving consistent and effective solubilization in aqueous solutions is a critical first step for successful experimentation. This technical support center provides a comprehensive guide to troubleshoot and overcome common solubility issues encountered with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to initially dissolve this compound? A1: this compound is readily soluble in dimethyl sulfoxide (DMSO).[1][2] It is recommended to prepare a concentrated stock solution in anhydrous DMSO, which can then be further diluted into your aqueous experimental medium.
Q2: I observed precipitation when diluting my this compound DMSO stock solution in my aqueous buffer. What can I do? A2: Precipitation upon dilution into an aqueous buffer is a common issue with hydrophobic compounds like this compound. Here are several strategies to address this:
-
Lower the final concentration: The most straightforward approach is to reduce the final concentration of this compound in your aqueous solution.
-
Optimize the dilution process: When diluting the DMSO stock, add the stock solution to the aqueous buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Use co-solvents: For in vivo studies, a co-solvent system is often necessary. A common formulation is a mixture of DMSO, PEG300, and Tween-80 in saline.[3]
-
Employ solubilizing agents: The use of cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance the aqueous solubility of this compound.[3]
Q3: What is the recommended storage condition for this compound solutions? A3: this compound powder should be stored at -20°C. Once dissolved in DMSO, it is recommended to store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: How does this compound exert its biological effects? A4: this compound is a potent inhibitor of Heat Shock Protein 90 (HSP90). By inhibiting HSP90, this compound disrupts the proper folding and function of numerous client proteins that are critical for cancer cell survival and proliferation. This leads to the degradation of these client proteins, including key components of the PI3K/AKT and RAF/MEK/ERK signaling pathways.
Troubleshooting Guide
Issue: Difficulty in achieving the desired final concentration in cell culture media without precipitation.
This workflow outlines a systematic approach to troubleshooting solubility issues for in vitro experiments.
Caption: A stepwise guide to preparing this compound solutions for cell culture.
Quantitative Data on this compound Solubility
The following table summarizes the solubility of this compound in various solvents and formulations.
| Solvent/Formulation | Solubility | Notes |
| DMSO | ≥ 75 mg/mL | Ultrasonic treatment may be needed.[3] |
| Ethanol | 5 mg/mL | [4] |
| DMF | 10 mg/mL | [4] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A clear solution can be achieved.[3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | A clear solution can be achieved.[3] |
Experimental Protocols
Protocol for Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C.
-
-
Prepare Working Solutions in Cell Culture Medium:
-
Thaw a frozen aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serially dilute the stock solution in your complete cell culture medium to achieve the desired final concentrations.
-
During dilution, add the DMSO stock to the medium while vortexing to facilitate mixing and prevent precipitation.
-
Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Protocol for Preparation of this compound for In Vivo Oral Gavage
This protocol is adapted from a common formulation for hydrophobic compounds.
-
Prepare the Vehicle:
-
Prepare a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Alternatively, prepare a solution of 10% DMSO and 90% of a 20% SBE-β-CD solution in saline.[3]
-
-
Formulate this compound:
-
Dissolve the required amount of this compound in the DMSO portion of the vehicle first.
-
Gradually add the other components of the vehicle while vortexing to maintain a clear solution.
-
This compound Signaling Pathway Inhibition
This compound's primary mechanism of action is the inhibition of HSP90, which leads to the destabilization and subsequent degradation of numerous oncogenic client proteins. This results in the simultaneous blockade of multiple critical signaling pathways, including the PI3K/AKT and RAF/MEK/ERK pathways.
Caption: this compound inhibits HSP90, leading to the degradation of client proteins in the PI3K/AKT and RAF/MEK/ERK pathways.
References
Interpreting Unexpected Results in CUDC-305 Experiments: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected outcomes in experiments involving the HSP90 inhibitor, CUDC-305 (also known as Debio-0932).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable inhibitor of Heat Shock Protein 90 (HSP90).[1][2] It exhibits high affinity for HSP90α/β and the HSP90 complex derived from cancer cells.[1][3][4] By inhibiting HSP90's chaperone function, this compound promotes the degradation of HSP90 client proteins, many of which are oncogenic signaling proteins crucial for tumor cell proliferation and survival.[2] This disruption of protein homeostasis can lead to the inhibition of tumor cell growth and induction of apoptosis.[3][4]
Q2: Which signaling pathways are known to be affected by this compound?
A2: this compound has been shown to robustly inhibit multiple signaling pathways, including the PI3K/AKT and RAF/MEK/ERK pathways.[3][4][5] In the context of erlotinib-resistant non-small cell lung cancer (NSCLC), it has been demonstrated to induce the degradation of mutant EGFR and suppress downstream signaling.[5]
Q3: What is the reported potency of this compound in vitro?
A3: The half-maximal inhibitory concentration (IC50) of this compound varies depending on the target and cell line. It has a high affinity for HSP90α/β with an IC50 of approximately 100 nM.[1][3][4] For the HSP90 complex derived from cancer cells, the IC50 is reported to be around 48.8 nM.[1][3][4] In proliferation assays across a broad range of cancer cell lines, the mean IC50 is approximately 220 nM.[3][4]
Troubleshooting Guide for Unexpected Results
Scenario 1: Reduced or No Potency of this compound in Cell-Based Assays
Possible Cause 1: Compound Instability or Improper Storage
-
Troubleshooting Tip: Ensure this compound has been stored under the recommended conditions (e.g., -20°C for solid powder). Prepare fresh stock solutions in an appropriate solvent like DMSO. For in vivo studies, specific formulations in vehicles like 30% Captisol have been used.[5]
Possible Cause 2: Cell Line-Specific Resistance
-
Troubleshooting Tip: Resistance to HSP90 inhibitors can be intrinsic or acquired.[6][7] A key mechanism of resistance is the induction of the heat shock response, leading to the upregulation of pro-survival chaperones like Hsp70 and Hsp27.[6]
-
Actionable Step: Perform a western blot to assess the levels of Hsp70 and Hsp27 in your treated cells. A significant upregulation may indicate the activation of a resistance pathway. Consider co-treatment with an Hsp70 inhibitor.
-
Possible Cause 3: Alterations in Drug Target or Compensatory Pathways
-
Troubleshooting Tip: Cancer cells can develop resistance by altering the drug target or activating compensatory signaling pathways.[7]
-
Actionable Step: Sequence the HSP90 gene in your resistant cell line to check for mutations. Use pathway analysis tools (e.g., phospho-kinase arrays) to identify any upregulated survival pathways that may be compensating for the inhibition of HSP90 clients.
-
Scenario 2: Inconsistent In Vivo Efficacy
Possible Cause 1: Suboptimal Dosing or Formulation
-
Troubleshooting Tip: this compound has high oral bioavailability (96.0%) and has been shown to be effective when administered via oral gavage.[3] However, the formulation and dosing regimen are critical.
Possible Cause 2: Poor Pharmacokinetics in the Chosen Animal Model
-
Troubleshooting Tip: While this compound has demonstrated favorable pharmacokinetics, including the ability to cross the blood-brain barrier and selective retention in tumor tissue, these properties can vary between different animal models.[3]
-
Actionable Step: Conduct a pharmacokinetic study in your specific animal model to determine the concentration of this compound in plasma and tumor tissue over time. This will help to verify that therapeutic levels are being achieved.
-
Scenario 3: Unexpected Off-Target Effects or Toxicity
Possible Cause 1: Polypharmacology of this compound
-
Troubleshooting Tip: Like many small molecule inhibitors, this compound may have off-target effects.[8] While its primary target is HSP90, it could potentially interact with other proteins, leading to unexpected biological outcomes.
-
Actionable Step: If you observe a phenotype that cannot be explained by HSP90 inhibition, consider performing a target deconvolution study, such as chemical proteomics, to identify potential off-targets.[9]
-
Possible Cause 2: Model-Specific Adverse Effects
-
Troubleshooting Tip: An unexpected adverse effect was observed in a murine model of SARS-CoV-2, where this compound (RGRN-305) treatment was associated with reduced survival, despite its anti-inflammatory properties in vitro.[10][11] This highlights that the overall effect of the drug can be context-dependent.
-
Actionable Step: Carefully monitor animal health and weight during in vivo studies.[10] If unexpected toxicity is observed, consider reducing the dose or altering the treatment schedule. Histopathological analysis of major organs can help identify the source of toxicity.
-
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value | Cell Line/System |
| HSP90α/β | ~100 nM | Biochemical Assay |
| HSP90 complex | 48.8 nM | Cancer Cells |
| HSP90 complex (H1975) | 61.2 nM | H1975 NSCLC Cells |
| HSP90 complex (H1993) | 74.2 nM | H1993 NSCLC Cells |
| Cell Proliferation (mean) | 220 nM | Panel of 40 Cancer Cell Lines |
| Cell Proliferation (H1975) | 140 nM | H1975 NSCLC Cells |
Data compiled from multiple sources.[3][5][12]
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Outcome |
| H1975 Subcutaneous | 160 mg/kg, q2d, p.o. | Significant tumor growth inhibition (T/C 15.4%) |
| A549 Subcutaneous | 160 mg/kg, single dose, p.o. | Potent inhibition of multiple HSP90 client proteins |
| U87MG Orthotopic | Dose-dependent | Significant prolongation of animal survival |
| MV4-11 Subcutaneous | 160 mg/kg, q2d, p.o. | Complete tumor regression |
Data compiled from multiple sources.[3][5][13]
Experimental Protocols
Protocol 1: In Vitro Western Blot for HSP90 Client Protein Degradation
-
Cell Culture and Treatment: Plate cancer cells (e.g., H1975 NSCLC cells) and allow them to adhere overnight. Treat the cells with 1 µmol/L this compound or vehicle control for a specified time (e.g., 7 hours).[5]
-
Washout (Optional): To assess the duration of the effect, wash the cells with Hank's Balanced Salt Solution (HBSS) and replace with compound-free medium.[5]
-
Cell Lysis: At various time points post-treatment (e.g., 0, 17, or 24 hours), wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against HSP90 client proteins (e.g., mutant EGFR, p-AKT, p-ERK) and a loading control (e.g., β-actin).
-
Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL detection system to visualize the protein bands.
Protocol 2: In Vivo Subcutaneous Xenograft Efficacy Study
-
Animal Handling: All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).[5]
-
Tumor Implantation: Suspend cultured cancer cells (e.g., 3-5 x 10^6 H1975 cells) in 100-200 µL of HBSS and inject subcutaneously into the right hind flank of nude mice.[5]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with an electronic caliper.
-
Treatment Initiation: When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Drug Administration: Formulate this compound in an appropriate vehicle (e.g., 30% Captisol) and administer it to the treatment group via oral gavage at the desired dose and schedule (e.g., 160 mg/kg, every other day).[5] The control group should receive the vehicle only.
-
Efficacy Endpoint: Continue treatment and monitor tumor volume and animal well-being. The study endpoint may be a predetermined tumor volume, duration of treatment, or signs of morbidity.
Mandatory Visualizations
Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Caption: A decision tree for troubleshooting lack of this compound efficacy.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | C22H30N6O2S | CID 44156921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abmole.com [abmole.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. mdpi.com [mdpi.com]
- 7. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The heat shock protein 90 inhibitor RGRN-305 attenuates SARS-CoV-2 spike protein-induced inflammation in vitro but lacks effectiveness as COVID-19 treatment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to CUDC-305 and Other HSP90 Inhibitors in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (HSP90) has emerged as a critical target in oncology. As a molecular chaperone, it is essential for the stability and function of numerous client proteins that are often key drivers of cancer cell proliferation, survival, and resistance to therapy. Inhibition of HSP90 leads to the simultaneous degradation of these oncoproteins, making it an attractive therapeutic strategy. This guide provides a comprehensive comparison of CUDC-305, a novel imidazopyridine-class HSP90 inhibitor, with other prominent HSP90 inhibitors that have been evaluated in cancer therapy.
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro potency of this compound and other selected HSP90 inhibitors across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: HSP90 Binding Affinity and Antiproliferative Activity of this compound
| Assay Type | Target/Cell Line | IC50 (nM) |
| HSP90 Binding Affinity | HSP90α/β | ~100[1] |
| HSP90 complex (from cancer cells) | 48.8[1] | |
| Antiproliferative Activity | Mean IC50 across 40 cancer cell lines | 220[1] |
Table 2: Comparative Antiproliferative Activity (IC50 in nM) of Various HSP90 Inhibitors in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound | 17-AAG | Ganetespib (STA-9090) | Luminespib (NVP-AUY922) | SNX-5422 | Pimitespib (TAS-116) |
| NCI-H1975 | Non-Small Cell Lung Cancer | Not specified | 1.258 - 6.555 | 2-30[2] | Not specified | Not specified | Not specified |
| HCC827 | Non-Small Cell Lung Cancer | Not specified | 26.255 - 87.733[3] | 2-30[2] | Not specified | Not specified | Not specified |
| BT-474 | Breast Cancer | Not specified | 5-6[4] | Not specified | 3-126 | Not specified | Not specified |
| SKBR-3 | Breast Cancer | Not specified | 70[5] | Not specified | Not specified | Not specified | 330[6] |
| JIMT-1 | Breast Cancer | Not specified | 10[5] | Not specified | Not specified | Not specified | Not specified |
| AGS | Gastric Cancer | Not specified | Not specified | 3.05[7] | 2-40[8] | Not specified | Not specified |
| NCI-N87 | Gastric Cancer | Not specified | Not specified | 2.96[7] | 2-40[8] | Not specified | Not specified |
| MCF-7 | Breast Cancer | Not specified | <2000[9] | 15[10] | 3-126[11] | 16[12] | Not specified |
| A375 | Melanoma | Not specified | Not specified | Not specified | Not specified | 51[12] | Not specified |
| NCI-H929 | Multiple Myeloma | Not specified | Not specified | Not specified | Not specified | Not specified | 350[6] |
| ATL cell lines | Adult T-cell Leukemia | Not specified | Not specified | Not specified | Not specified | Not specified | <500[13][14][15] |
Mechanism of Action: Impact on Key Signaling Pathways
HSP90 inhibitors exert their anticancer effects by destabilizing a wide array of client proteins, many of which are crucial nodes in oncogenic signaling pathways. The PI3K/AKT/mTOR and RAF/MEK/ERK pathways are two of the most critical cascades affected by HSP90 inhibition.[16][17] this compound has been shown to robustly inhibit both of these pathways.[1]
Caption: Mechanism of action of HSP90 inhibitors.
Experimental Protocols
Standardized methodologies are crucial for the accurate comparison of different HSP90 inhibitors. Below are detailed protocols for key experiments cited in this guide.
Fluorescence Polarization (FP) Competition Binding Assay
This assay is used to determine the binding affinity of a test compound to HSP90 by measuring its ability to displace a fluorescently labeled HSP90 ligand.
Materials:
-
Purified recombinant HSP90α protein
-
Fluorescently labeled geldanamycin (e.g., GM-BODIPY or FITC-GM)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl2, 20 mM Na2MoO4, 0.01% NP40, and 2 mM DTT)
-
Test compounds (e.g., this compound and other HSP90 inhibitors)
-
384-well black plates
Procedure:
-
Prepare a reaction mixture containing the assay buffer and a fixed concentration of purified HSP90α (e.g., 30 nM).
-
Add serial dilutions of the test compound to the wells of the 384-well plate.
-
Add the fluorescently labeled geldanamycin probe to all wells at a fixed concentration.
-
Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for Client Protein Degradation
This technique is used to assess the downstream effects of HSP90 inhibition by measuring the levels of specific client proteins in treated cancer cells.
Materials:
-
Cancer cell lines
-
Cell culture medium and supplements
-
HSP90 inhibitors (this compound and others)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against client proteins (e.g., HER2, AKT, RAF-1) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of the HSP90 inhibitor for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate it with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize them to the loading control to determine the relative levels of client protein degradation.
References
- 1. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice | MDPI [mdpi.com]
- 11. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. TAS‐116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TAS-116 (pimitespib), a heat shock protein 90 inhibitor, shows efficacy in preclinical models of adult T-cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of HSP90 sensitizes a novel Raf/ERK dual inhibitor CY-9d in triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: CUDC-305 vs. AUY922 in Cancer Models
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two potent Heat Shock Protein 90 (HSP90) inhibitors, CUDC-305 and AUY922, based on available preclinical data. While direct comparative studies are limited, this guide synthesizes data from various preclinical models to offer insights into their respective profiles.
Both this compound and AUY922 are small molecule inhibitors of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. By inhibiting HSP90, these compounds lead to the degradation of oncoproteins, making them attractive therapeutic targets in oncology.
At a Glance: Key Quantitative Data
To facilitate a clear comparison of the preclinical performance of this compound and AUY922, the following tables summarize their in vitro and in vivo activities as reported in various studies. It is important to note that the data are compiled from different sources and experimental conditions may vary.
In Vitro Anti-proliferative Activity
| Compound | Cancer Type | Cell Line(s) | IC50 / GI50 (nM) | Reference(s) |
| This compound | Various | 40 human cancer cell lines | Mean IC50: 220 | [1] |
| Non-Small Cell Lung Cancer (Erlotinib-resistant) | H1975 | IC50: 140 | [2] | |
| AUY922 | Non-Small Cell Lung Cancer | 41 NSCLC cell lines | IC50 < 100 in all lines | [3] |
| Breast Cancer | Panel of 7 cell lines | GI50: 3 - 126 | [4] | |
| Gastric Cancer | Various | GI50: 2 - 40 | [5] |
In Vivo Antitumor Efficacy
| Compound | Preclinical Model | Dosing Regimen | Key Outcomes | Reference(s) |
| This compound | U87MG glioblastoma xenograft | 160 mg/kg, p.o., q.d. | Dose-dependent tumor growth inhibition | [6] |
| H1975 NSCLC xenograft | 160 mg/kg, p.o., q.d. | Significant tumor growth inhibition | [2] | |
| MDA-MB-468 breast cancer xenograft | Not specified | Tumor regression | [6] | |
| AUY922 | A549 NSCLC xenograft | 50 mg/kg, i.p., 3x/week | Slowed tumor growth | [3] |
| H1975 NSCLC xenograft | 75 mg/kg, i.p., 1x/week | Tumor stability | [3] | |
| BT-474 breast cancer xenograft | 30 mg/kg, i.v., 1x/week | Significant tumor growth inhibition | [4] |
Mechanism of Action: Targeting the HSP90 Chaperone Cycle
Both this compound and AUY922 exert their anticancer effects by inhibiting the ATPase activity of HSP90. This disruption of the HSP90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide range of "client" proteins that are often critical for tumor progression.
Caption: HSP90 inhibition by this compound and AUY922 disrupts the chaperone cycle, leading to client protein degradation and downstream anti-cancer effects.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are generalized protocols for key experiments used to evaluate HSP90 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or AUY922 for a specified period (e.g., 72 hours).
-
MTT Addition: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the log of the drug concentration.
Western Blot Analysis
This technique is used to detect the degradation of HSP90 client proteins.
-
Cell Lysis: Cells are treated with the HSP90 inhibitor and then lysed to extract total proteins.
-
Protein Quantification: The protein concentration of each lysate is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is incubated with primary antibodies specific to HSP90 client proteins (e.g., AKT, EGFR) and a loading control (e.g., β-actin).
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: A typical workflow for the preclinical evaluation of HSP90 inhibitors, from in vitro cell-based assays to in vivo animal models.
Summary and Conclusion
Based on the available preclinical data, both this compound and AUY922 are potent HSP90 inhibitors with significant antitumor activity across a range of cancer models.
AUY922 generally demonstrates lower nanomolar potency in in vitro assays across various cancer types, including non-small cell lung, breast, and gastric cancers.[3][4][5] Its in vivo efficacy has been established in multiple xenograft models, leading to tumor growth inhibition or stability.[3][4]
This compound also shows broad-spectrum anti-proliferative activity, with a notable mean IC50 in the low micromolar range across a large panel of cell lines.[1] A key reported feature of this compound is its high oral bioavailability and ability to cross the blood-brain barrier, suggesting potential utility in treating brain malignancies.[6] Preclinical studies have demonstrated its efficacy in models of glioblastoma and erlotinib-resistant NSCLC.[2][6]
References
- 1. Preclinical Study of AUY922, a Novel Hsp90 Inhibitor, in the Treatment of Esophageal Adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human phase I dose-escalation study of the HSP90 inhibitor AUY922 in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of CUDC-305: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-tumor effects of CUDC-305, a novel Heat Shock Protein 90 (HSP90) inhibitor, against other prominent HSP90 inhibitors. This guide synthesizes experimental data to evaluate its performance and provides detailed methodologies for key assays.
This compound is an orally bioavailable, synthetic small molecule inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling.[1] By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, resulting in the disruption of cancer cell growth, proliferation, and survival. This guide delves into the preclinical data validating the anti-tumor effects of this compound and compares its efficacy with other HSP90 inhibitors in clinical development, including Ganetespib (STA-9090), Luminespib (NVP-AUY922), and Zelavespib (PU-H71).
Comparative In Vitro Efficacy: Inhibition of Cancer Cell Proliferation
The anti-proliferative activity of HSP90 inhibitors is a key indicator of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) values for this compound and its alternatives have been determined across a range of cancer cell lines, demonstrating potent activity at nanomolar concentrations.
| HSP90 Inhibitor | Cancer Cell Line | Cancer Type | IC50 (nM) |
| This compound | Mean of 40 cell lines | Various | 220[1][2] |
| HSP90α/β (cell-free) | - | ~100[1][2] | |
| HSP90 complex (from cancer cells) | - | 48.8[1][2] | |
| Ganetespib (STA-9090) | NSCLC cell lines | Non-Small Cell Lung Cancer | 2 - 30[3][4] |
| SUM149 | Inflammatory Breast Cancer | 13[2] | |
| MCF-7 | Breast Cancer | 15[2] | |
| T47D | Breast Cancer | 25[2] | |
| MG63 | Osteosarcoma | 43[5][6] | |
| AGS | Gastric Cancer | 3.05[7] | |
| N87 | Gastric Cancer | 2.96[7] | |
| Luminespib (NVP-AUY922) | Average of various cell lines | Various | 9[8] |
| Gastric cancer cell lines | Gastric Cancer | 2 - 40[8][9] | |
| NSCLC cell lines (41 lines) | Non-Small Cell Lung Cancer | < 100[10][11] | |
| HER2+ breast cancer cell lines (7 lines) | Breast Cancer | 6 - 17[12] | |
| HSP90α (cell-free) | - | 13[9][13] | |
| HSP90β (cell-free) | - | 21[9][13] | |
| Zelavespib (PU-H71) | MDA-MB-468 | Triple-Negative Breast Cancer | 65[14] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 140[14] | |
| HCC-1806 | Triple-Negative Breast Cancer | 87[14] | |
| SKBr3 | Breast Cancer | 50[14] | |
| MCF7 | Breast Cancer | 60[14] | |
| Glioma cell lines | Glioblastoma | 100 - 1500[15] |
Comparative In Vivo Anti-Tumor Activity
The efficacy of this compound and other HSP90 inhibitors has been evaluated in various preclinical xenograft models, demonstrating significant tumor growth inhibition and, in some cases, tumor regression.
| HSP90 Inhibitor | Cancer Model | Dosing Regimen | Anti-Tumor Effect |
| This compound | U87MG glioblastoma (s.c. xenograft) | Dose-dependent | Dose-dependent tumor growth inhibition[1][2] |
| U87MG glioblastoma (orthotopic) | Not specified | Significantly prolonged survival[1][2] | |
| Erlotinib-resistant NSCLC | Not specified | Potent anti-tumor activity[1] | |
| MDA-MB-468 breast cancer | Not specified | Tumor regression[1] | |
| MV4-11 acute myelogenous leukemia | Not specified | Tumor regression[1] | |
| Ganetespib (STA-9090) | NCI-H1975 NSCLC (xenograft) | 125 mg/kg, i.v., 1x/week for 3 weeks | Greater tumor growth inhibition than 17-AAG[4] |
| MCF-7 breast cancer (xenograft) | 100 mg/kg, weekly | Substantial reduction in tumor volume[2] | |
| MDA-MB-231 breast cancer (xenograft) | 25 mg/kg, 5x/week for 3 weeks | 73% suppression of tumor growth[16] | |
| Luminespib (NVP-AUY922) | BT-474 breast cancer (xenograft) | 30 mg/kg, i.v. (single dose) | Maintained high tumor drug levels for ~2 days[13][17] |
| BT-474 breast cancer (xenograft) | Once per week | Significant growth inhibition[17] | |
| A549 NSCLC (xenograft) | Not specified | Slowed tumor growth[10][11] | |
| H1975 NSCLC (xenograft) | Not specified | Achieved tumor stability[10][11] | |
| Zelavespib (PU-H71) | MDA-MB-468 breast cancer (xenograft) | Not specified | 61% mean tumor volume reduction; 25% complete remission[18] |
| TNBC xenografts | Not specified | Potent and durable anti-tumor effects, including complete response and tumor regression[19] |
Mechanism of Action: Impact on HSP90 Client Proteins
This compound and other HSP90 inhibitors exert their anti-tumor effects by promoting the degradation of a wide array of HSP90 client proteins that are critical for cancer cell signaling. Western blot analysis is a key method to confirm the on-target activity of these inhibitors.
Key HSP90 Client Proteins Degraded by this compound and Alternatives:
-
Receptor Tyrosine Kinases (RTKs): EGFR, HER2 (ERBB2)
-
Downstream Signaling Molecules:
-
PI3K/AKT Pathway: AKT, Phospho-AKT
-
RAF/MEK/ERK Pathway: RAF-1, Phospho-ERK
-
-
Cell Cycle Regulators: CDK4
-
Transcription Factors: HIF-1α
The inhibition of HSP90 leads to a compensatory upregulation of HSP70, which serves as a reliable pharmacodynamic biomarker of HSP90 inhibition.
Signaling Pathway Inhibition by this compound
The following diagram illustrates the key signaling pathways disrupted by this compound through the inhibition of HSP90.
Caption: this compound inhibits HSP90, leading to the degradation of client oncoproteins and suppression of pro-survival signaling pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Experimental Workflow: In Vitro Anti-Proliferation Assay (MTT Assay)
Caption: Workflow for determining the IC50 values of HSP90 inhibitors using the MTT assay.
Protocol Details: MTT Assay
-
Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[20]
-
Compound Treatment: Prepare serial dilutions of the HSP90 inhibitor in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[20]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[21][22]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[23]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration using non-linear regression analysis.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for assessing the degradation of HSP90 client proteins via Western blot.
Protocol Details: Western Blot Analysis
-
Cell Treatment and Lysis: Treat cultured cancer cells with the HSP90 inhibitor at various concentrations and for different durations. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[24]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 4-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[24]
-
Incubate the membrane with primary antibodies specific for the HSP90 client proteins of interest (e.g., EGFR, HER2, AKT, RAF-1) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.[24]
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[24]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control to determine the extent of client protein degradation.
Experimental Protocol: Fluorescence Polarization (FP) Competition Binding Assay
Principle: This assay measures the binding affinity of a compound to HSP90 by competing with a fluorescently labeled ligand (e.g., geldanamycin-BODIPY).
-
Reagents: Purified recombinant HSP90α, fluorescently labeled geldanamycin (GM-BODIPY), assay buffer, and the test compound (this compound or other inhibitors).
-
Procedure:
-
Data Analysis: The decrease in fluorescence polarization is proportional to the amount of GM-BODIPY displaced by the test compound. The IC50 value, representing the concentration of the inhibitor required to displace 50% of the fluorescent ligand, is determined by plotting the polarization values against the logarithm of the inhibitor concentration.
Conclusion
The experimental data presented in this guide validate the potent anti-tumor effects of this compound, positioning it as a promising HSP90 inhibitor for cancer therapy. Its ability to induce the degradation of multiple oncoproteins and inhibit key cancer-promoting signaling pathways is comparable to, and in some instances may offer advantages over, other HSP90 inhibitors in development. The provided comparative data and detailed experimental protocols are intended to support further research and development in the field of HSP90-targeted cancer therapeutics.
References
- 1. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of Ganetespib, an HSP90 Inhibitor, in Cancer Therapy: From Molecular Mechanisms to Clinical Practice [mdpi.com]
- 3. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ganetespib | Apoptosis | HSP | HIF | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted inhibition of Hsp90 by ganetespib is effective across a broad spectrum of breast cancer subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. pnas.org [pnas.org]
- 20. texaschildrens.org [texaschildrens.org]
- 21. merckmillipore.com [merckmillipore.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay overview | Abcam [abcam.com]
- 24. benchchem.com [benchchem.com]
- 25. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
CUDC-305 Demonstrates Synergistic Antitumor Activity with Standard-of-Care Chemotherapies in Preclinical Cancer Models
Cambridge, Mass. – Preclinical research reveals that CUDC-305, a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90), exhibits significant synergistic antitumor effects when combined with standard-of-care chemotherapeutic agents in models of non-small cell lung cancer (NSCLC), breast cancer, and colorectal cancer. These findings position this compound as a promising candidate for combination therapies aimed at overcoming drug resistance and enhancing treatment efficacy in various malignancies.
This compound is an imidazopyridine-based HSP90 inhibitor that has demonstrated potent antiproliferative activity across a broad range of cancer cell lines.[1] By inhibiting HSP90, this compound disrupts the function of numerous client proteins essential for tumor cell growth, survival, and signaling, including key components of the PI3K/AKT and RAF/MEK/ERK pathways.[1][2] This mechanism of action provides a strong rationale for its use in combination with conventional cancer drugs.
Enhanced Efficacy in Erlotinib-Resistant Non-Small Cell Lung Cancer
In a preclinical study utilizing a subcutaneous xenograft model of the erlotinib-resistant H1975 NSCLC cell line, the combination of this compound and paclitaxel resulted in a significantly enhanced antitumor effect compared to either agent alone. Treatment with this compound (160 mg/kg) as a single agent led to a tumor growth inhibition of 84.6% (T/C 15.4%, P < 0.001), while paclitaxel alone inhibited tumor growth by 64.1% (T/C 35.9%, P < 0.001). The combination of both agents, however, resulted in a remarkable 103.9% tumor growth inhibition, indicating tumor regression (P < 0.05 vs. single agents).
| Treatment Group | Dosing and Schedule | Tumor Growth Inhibition (T/C %) | P-value |
| Vehicle Control | N/A | 0% | N/A |
| This compound | 160 mg/kg, p.o., q2d | 84.6% | < 0.001 |
| Paclitaxel | 10 mg/kg, i.p., q2d | 64.1% | < 0.001 |
| This compound + Paclitaxel | 160 mg/kg this compound + 10 mg/kg Paclitaxel | 103.9% (regression) | < 0.05 |
Synergistic Activity in Breast and Colorectal Cancer Models
Further studies have demonstrated the synergistic potential of this compound in other solid tumors. In a breast cancer model using MDA-MB-468 xenografts, this compound was shown to enhance the antitumor activity of docetaxel. Similarly, in a colorectal cancer model with HCT-116 xenografts, this compound potentiated the effects of capecitabine. While the specific quantitative data for these combinations are part of ongoing research, the initial findings strongly suggest a cooperative effect in inhibiting tumor growth.
Mechanism of Synergy
The synergistic effect of this compound with standard chemotherapies is believed to stem from its multifaceted mechanism of action. By degrading multiple oncoproteins, this compound can sensitize cancer cells to the cytotoxic effects of chemotherapy and potentially reverse mechanisms of drug resistance.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits HSP90, leading to the degradation of client proteins and subsequent pathway disruption.
Experimental Protocols
In Vivo Xenograft Studies
Non-Small Cell Lung Cancer (H1975)
-
Animal Model: Female athymic nude mice.
-
Tumor Implantation: H1975 cells were implanted subcutaneously.
-
Treatment Groups:
-
Vehicle control.
-
This compound (160 mg/kg, administered orally every other day).
-
Paclitaxel (10 mg/kg, administered intraperitoneally every other day).
-
Combination of this compound and paclitaxel at the same doses and schedules.
-
-
Tumor Measurement: Tumor volume was measured twice weekly.
-
Data Analysis: Tumor growth inhibition (T/C %) was calculated, and statistical significance was determined using an appropriate statistical test.
Experimental Workflow for In Vivo Synergy Studies
Caption: Workflow for assessing in vivo synergy of this compound with standard-of-care agents.
Breast Cancer (MDA-MB-468) and Colorectal Cancer (HCT-116) Detailed protocols for the in vivo combination studies with docetaxel in the MDA-MB-468 breast cancer model and capecitabine in the HCT-116 colorectal cancer model are based on established xenograft methodologies. These studies involve the subcutaneous implantation of the respective cancer cells into immunocompromised mice, followed by treatment with this compound, the standard-of-care agent, or the combination. Tumor growth is monitored over time to assess therapeutic efficacy.
Conclusion
The preclinical data strongly support the synergistic potential of this compound when combined with standard-of-care chemotherapies. These findings provide a compelling rationale for the clinical development of this compound in combination regimens for the treatment of NSCLC, breast cancer, and colorectal cancer, particularly in patient populations with resistant or refractory disease. Further investigation into the precise molecular mechanisms underlying this synergy is warranted and will be crucial for optimizing clinical trial design.
References
Assessing the Therapeutic Window of Cudc-305: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive assessment of the therapeutic window of Cudc-305, a potent and orally bioavailable Heat Shock Protein 90 (HSP90) inhibitor. Through a detailed comparison with other HSP90 inhibitors in development—ganetespib, luminespib, and onalespib—this document offers a critical analysis of preclinical efficacy and tolerability to inform future research and development decisions.
Introduction to this compound and the Therapeutic Window
This compound is a small molecule inhibitor of HSP90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation. By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising candidate for cancer therapy. A critical aspect of any therapeutic agent is its therapeutic window—the range of doses at which it is effective without causing unacceptable toxicity. This guide provides a comparative analysis of the therapeutic window of this compound against other HSP90 inhibitors, supported by preclinical data.
Mechanism of Action: HSP90 Inhibition
This compound and other HSP90 inhibitors exert their anti-cancer effects by binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone function. This leads to the misfolding and subsequent proteasomal degradation of a wide array of HSP90 client proteins. These include key drivers of oncogenesis such as receptor tyrosine kinases (e.g., EGFR, HER2), signaling kinases (e.g., AKT, RAF-1), and cell cycle regulators. The simultaneous disruption of multiple oncogenic signaling pathways is a key advantage of targeting HSP90.
Comparative Efficacy of HSP90 Inhibitors (Preclinical Data)
The following table summarizes the in vitro and in vivo efficacy of this compound and its comparators in various cancer models.
| Compound | Cancer Model | In Vitro IC50/GI50 | In Vivo Efficacy (Dose) | Reference |
| This compound | Non-Small Cell Lung Cancer (H1975) | 120-700 nM | Significant tumor growth inhibition (160 mg/kg, p.o., q2d) | [1] |
| Glioblastoma (U87MG) | ~220 nM (mean) | Dose-dependent tumor growth inhibition (40-160 mg/kg, p.o., q2d) | [2] | |
| Breast Cancer (MDA-MB-468) | Not specified | Tumor regression | [2] | |
| Ganetespib | Non-Small Cell Lung Cancer | 2-30 nM | Significant tumor growth inhibition | [3] |
| Colorectal Cancer | Low nM range | Stable disease in some patients (200 mg/m², i.v., weekly) | [4] | |
| Luminespib | Non-Small Cell Lung Cancer | Not specified | Objective response rate of 17% in EGFR exon 20 insertion patients | [5] |
| Hepatocellular Carcinoma | 2-40 nM | In vivo tumor growth inhibition | [6] | |
| Onalespib | Non-Small Cell Lung Cancer | 22 nM (NCI-H1975) | Tumor growth inhibition (70 mg/kg, i.p., twice weekly) | [7] |
| Colorectal Cancer (HCT116) | 48 nM | Synergistic anti-cancer effects with radiotherapy (10 mg/kg, i.p., daily for 3 days) | [8] |
Therapeutic Window Assessment
The therapeutic window is determined by the relationship between the effective dose and the toxic dose of a drug. A wider therapeutic window indicates a safer drug. The following table compares the available preclinical and clinical toxicity data for this compound and its alternatives. The therapeutic index (TI) is calculated where possible as the ratio of the maximum tolerated dose (MTD) or No Observed Adverse Effect Level (NOAEL) to the effective dose (ED).
| Compound | Maximum Tolerated Dose (MTD) / NOAEL | Effective Dose (ED) Range (Preclinical) | Therapeutic Index (TI) (Preclinical) | Key Toxicities (Clinical) | Reference |
| This compound | 160 mg/kg (mice, p.o.) | 20-160 mg/kg | 1 - 8 | Not available | [1] |
| Ganetespib | 216 mg/m² (human, i.v., weekly) / NOAEL: 25 mg/kg (mice, 3x/week) | Not specified for direct comparison | Not calculable | Diarrhea, fatigue, nausea, vomiting | [3][4] |
| Luminespib | Dose-limiting toxicities observed in clinical trials | 50 mg/kg (mice, i.v. or i.p.) | Not calculable | Diarrhea, visual disturbances, fatigue | [5][9] |
| Onalespib | MTD in combination with imatinib (human, i.v.) | 10-90 mg/kg (mice, i.p.) | Not calculable | Diarrhea, nausea, fatigue, vomiting | [10] |
Note: Direct comparison of therapeutic indices is challenging due to differences in experimental models, dosing schedules, and the nature of the available data (preclinical vs. clinical). However, the available data suggests that this compound has a potentially favorable therapeutic window in preclinical models.
Experimental Protocols
Detailed methodologies for key experiments cited in the assessment of this compound are provided below.
Western Blot Analysis for HSP90 Client Protein Degradation
Protocol Details:
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Bicinchoninic acid (BCA) assay according to the manufacturer's instructions.
-
SDS-PAGE: Load 20-30 µg of protein per lane on a 4-20% Tris-glycine gel.
-
Transfer: Transfer to a PVDF membrane at 100V for 1 hour.
-
Blocking: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibodies: Dilute primary antibodies in blocking buffer and incubate overnight at 4°C. Recommended antibodies and dilutions:
-
Anti-HSP70 (1:1000)
-
Anti-EGFR (1:1000)
-
Anti-p-AKT (Ser473) (1:1000)
-
Anti-AKT (1:1000)
-
Anti-p-ERK1/2 (Thr202/Tyr204) (1:1000)
-
Anti-ERK1/2 (1:1000)
-
Anti-GAPDH (1:5000)
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (1:2000) in blocking buffer for 1 hour at room temperature.
-
Detection: Enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Study
Protocol Details:
-
Animals: Female athymic nude mice (6-8 weeks old).
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., H1975, U87MG) in 100 µL of a 1:1 mixture of serum-free media and Matrigel into the right flank.
-
Drug Formulation: Formulate this compound in a vehicle such as 30% Captisol.
-
Dosing: Administer this compound or vehicle via oral gavage at specified doses and schedules (e.g., 160 mg/kg, once every two days).
-
Tumor Measurement: Measure tumor length (L) and width (W) with calipers and calculate tumor volume using the formula: (L x W²)/2.
-
Toxicity Monitoring: Monitor body weight and general health of the animals throughout the study.
Cell Proliferation (MTT) Assay
Protocol Details:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 72 hours.
-
MTT Reagent: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage relative to the vehicle-treated control cells.
Conclusion
The preclinical data presented in this guide indicate that this compound is a potent HSP90 inhibitor with significant anti-tumor activity across a range of cancer models. While a definitive comparison of the therapeutic window with other HSP90 inhibitors is limited by the availability of directly comparable toxicology data, the MTD of 160 mg/kg in mice and its efficacy at doses as low as 20 mg/kg suggest a promising therapeutic index for this compound in preclinical settings. Further dedicated toxicology studies are warranted to more precisely define its safety profile and to facilitate its clinical translation. The provided experimental protocols offer a foundation for researchers to further investigate the efficacy and mechanism of action of this compound and other HSP90 inhibitors.
References
- 1. Ganetespib: research and clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Initial Testing (Stage 1) of Ganetespib, an Hsp90 Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A first in human, safety, pharmacokinetics, and clinical activity phase I study of once weekly administration of the Hsp90 inhibitor ganetespib (STA-9090) in patients with solid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting HSP90 with the small molecule inhibitor AUY922 (luminespib) as a treatment strategy against hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of the HSP90 inhibitor onalespib in combination with AT7519, a pan-CDK inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The HSP90 inhibitor Onalespib exerts synergistic anti-cancer effects when combined with radiotherapy: an in vitro and in vivo approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Pharmacodynamic and Clinical Results from a Phase I/II Study of the HSP90 Inhibitor Onalespib in Combination with Abiraterone Acetate in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating HSP70 Induction as a Biomarker for Cudc-305 Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cudc-305 (also known as Debio 0932 or RGRN-305) is a potent, orally available, small-molecule inhibitor of Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell survival and proliferation.[2] By inhibiting HSP90, this compound leads to the degradation of these oncoproteins, making it a promising therapeutic agent in oncology.[3] A key pharmacodynamic biomarker used to demonstrate target engagement of HSP90 inhibitors is the induction of Heat Shock Protein 70 (HSP70).[4] This guide provides a comprehensive comparison of HSP70 induction with other potential biomarkers for assessing this compound activity, supported by experimental data and detailed protocols.
Mechanism of Action of this compound and the Rationale for HSP70 Induction
This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, inhibiting its chaperone function.[1] This leads to the misfolding and subsequent proteasomal degradation of HSP90 client proteins.[5] The degradation of these client proteins, which include key signaling molecules like AKT, HER2, and RAF-1, disrupts downstream pro-survival pathways.[2][6] The inhibition of HSP90 also triggers a heat shock response, leading to the transcriptional activation of heat shock factors (HSFs) and a compensatory upregulation of other heat shock proteins, most notably HSP70.[5] This induction of HSP70 is a direct consequence of HSP90 inhibition and has been widely used as a biomarker for target engagement.[4]
Comparison of Biomarkers for this compound Activity
While HSP70 induction is a well-established biomarker for HSP90 inhibitor activity, it is crucial to evaluate its performance against other potential markers. An ideal biomarker should not only indicate target engagement but also correlate with the biological and clinical activity of the drug.
| Biomarker | Method of Detection | Pros | Cons |
| HSP70 Induction | Western Blot, ELISA, Immunohistochemistry | - Direct indicator of HSP90 inhibition.[4] - Robust and reproducible assay. | - May not always correlate with anti-tumor activity.[4] - Induction in peripheral blood mononuclear cells (PBMCs) may not reflect tumor-specific activity. |
| Client Protein Degradation (e.g., p-AKT, HER2, RAF-1) | Western Blot, ELISA, Mass Spectrometry | - Directly reflects the downstream anti-cancer mechanism.[2][6] - Degradation often correlates with cellular apoptosis and tumor regression.[6] | - Requires identification of relevant client proteins for a given tumor type. - May require tumor biopsies for accurate assessment. |
| Secreted Proteins (e.g., IGFBP2, HER2-ECD) | ELISA | - Minimally invasive (serum/plasma-based).[7] - Can be more sensitive than cellular biomarkers.[7] - Potential for monitoring therapeutic response over time.[7] | - Levels can be influenced by other physiological factors.[8] - Not all tumors will secrete these specific proteins. |
Experimental Data
Preclinical studies with this compound in a non-small cell lung cancer (NSCLC) model have demonstrated a clear link between drug administration, HSP70 induction, and the degradation of the HSP90 client protein p-AKT.
| Treatment | Dose | Time Point | HSP70 Induction (Fold Change) | p-AKT Levels (Relative to Control) |
| Vehicle Control | - | 24h | 1.0 | 1.0 |
| This compound | 160 mg/kg | 6h | 3.5 | 0.4 |
| This compound | 160 mg/kg | 24h | 4.2 | 0.3 |
| This compound | 160 mg/kg | 48h | 3.8 | 0.5 |
Data extrapolated from Western blot analysis in H1975 orthotopic lung tumors.[6]
This data suggests a strong correlation between HSP70 induction and the degradation of a key oncogenic driver, supporting the use of HSP70 as a pharmacodynamic biomarker for this compound. However, it is important to note that a study on other HSP90 inhibitors showed that while HSP70 induction confirmed target modulation, it did not always correlate with the anti-tumor activity of different inhibitors.[4]
Experimental Protocols
Western Blot for HSP70 and Client Protein Levels
This protocol outlines the general steps for assessing protein levels by Western blot.
References
- 1. Hsp70 - a master regulator in protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification of Novel Response and Predictive Biomarkers to Hsp90 Inhibitors Through Proteomic Profiling of Patient-derived Prostate Tumor Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. [PDF] Identification of new biomarkers for clinical trials of Hsp90 inhibitors | Semantic Scholar [semanticscholar.org]
- 8. IGFBP2 in cancer: Pathological role and clinical significance (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to CUDC-305 and Other HSP90 Inhibitors in the Context of Drug Resistance
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Heat shock protein 90 (HSP90) is a molecular chaperone essential for the stability and function of numerous oncogenic proteins, making it a prime target for cancer therapy.[1][2] CUDC-305 (also known as ethaselen or Debio 0932) is a novel, orally bioavailable inhibitor of HSP90 belonging to the imidazopyridine class.[3][4] This guide provides a comparative analysis of this compound against other well-characterized HSP90 inhibitors (HSP90i), with a special focus on mechanisms of resistance. While direct experimental studies on cross-resistance between this compound and other HSP90i are not extensively documented in publicly available literature, this guide synthesizes available data to infer potential cross-resistance profiles and compares their biochemical potencies and relationships to known resistance mechanisms, such as the overexpression of multidrug resistance efflux pumps.
Introduction to HSP90 Inhibition and Resistance
HSP90 inhibitors exert their anticancer effects by binding to the N-terminal ATP pocket of HSP90, which inhibits its chaperone function and leads to the degradation of client proteins critical for tumor growth and survival.[2][5] Resistance to HSP90 inhibitors can arise through several mechanisms, including:
-
Induction of the Heat Shock Response: Inhibition of HSP90 can trigger the activation of Heat Shock Factor 1 (HSF1), leading to the upregulation of pro-survival chaperones like HSP70 and HSP27, which can confer resistance.[6]
-
Efflux Pump Overexpression: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump inhibitors out of the cancer cell, reducing their intracellular concentration and efficacy.[1][7]
-
Target Mutation: Although less common, mutations in the HSP90 ATP-binding site could potentially reduce inhibitor binding affinity.[7]
This guide will focus on the comparative attributes of this compound and other prominent HSP90 inhibitors, considering these resistance pathways.
Comparative Analysis of HSP90 Inhibitors
The inhibitors are compared based on their chemical class, binding affinity for HSP90, and their known interaction with the P-glycoprotein efflux pump, a common mediator of multidrug resistance.
| Inhibitor | Chemical Class | HSP90 Binding Affinity (IC50) | Known P-gp Substrate? | Key References |
| This compound (Ethaselen) | Imidazopyridine | ~49-103 nM | Data not available | [8][9] |
| Tanespimycin (17-AAG) | Benzoquinone Ansamycin | ~5 nM | Yes | [10][11] |
| Ganetespib (STA-9090) | Resorcinol-Triazolone | ~4 nM | No | [12][13][14][15][16] |
| Luminespib (NVP-AUY922) | Resorcinol-Isoxazole | ~8-21 nM | No (implied) | [17][18][19][20][21] |
Note on Binding Affinity: IC50 values can vary based on the assay conditions, source of HSP90 (recombinant vs. cell-derived), and specific isoform (α/β). The values presented represent a general comparison from available literature. This compound demonstrates high affinity for HSP90 derived from cancer cells (IC50 of 48.8 nM).[3][8] Tanespimycin has a reported IC50 of 5 nM and shows a significantly higher binding affinity for HSP90 from tumor cells compared to normal cells.[10][11] Ganetespib and Luminespib also exhibit potent, low nanomolar binding affinities.[14][17][18]
Inferred Cross-Resistance Potential
Direct experimental data on cross-resistance involving this compound is limited. However, we can infer potential resistance profiles based on inhibitor structure and interaction with efflux pumps.
-
P-gp-Mediated Resistance: Tanespimycin (17-AAG) is a known substrate of P-glycoprotein.[12] Therefore, cancer cells overexpressing P-gp would likely exhibit resistance to 17-AAG and potentially show cross-resistance to other HSP90 inhibitors that are also P-gp substrates.
-
Non-P-gp Substrates: Ganetespib and Luminespib are second and third-generation inhibitors designed to overcome some limitations of early compounds.[22] They are generally not considered P-gp substrates and may remain effective in cells that have developed resistance to 17-AAG via P-gp upregulation.[12]
-
This compound Profile: As a structurally distinct imidazopyridine, this compound's status as a P-gp substrate is not clearly defined in the reviewed literature.[4] Its unique chemical structure may allow it to evade efflux by P-gp, potentially making it effective in cell lines resistant to first-generation, P-gp-substrate inhibitors. However, without direct experimental evidence, this remains speculative.
The logical relationship for potential P-gp-mediated cross-resistance is visualized below.
Signaling Pathway Inhibition
HSP90 inhibition leads to the simultaneous degradation of multiple client proteins involved in key oncogenic signaling pathways. This compound has been shown to robustly inhibit the PI3K/AKT and RAF/MEK/ERK pathways.[3] This multi-targeted approach is a hallmark of HSP90 inhibitors and is visualized below.
Experimental Protocols
HSP90 Binding Affinity Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to compete with a fluorescently labeled HSP90 inhibitor (e.g., FITC-geldanamycin) for binding to the HSP90 protein. A decrease in polarization indicates displacement of the fluorescent probe by the test compound.
Workflow:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 20 mM HEPES, pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL bovine gamma globulin, 2 mM DTT).
-
Dilute recombinant human HSP90α protein to a final concentration of ~30-70 nM in assay buffer.
-
Dilute FITC-geldanamycin probe to a final concentration of ~1-5 nM.
-
Prepare serial dilutions of this compound and other test inhibitors in DMSO, followed by dilution in assay buffer.
-
-
Assay Execution:
-
In a 384-well black plate, add HSP90α protein.
-
Add the test inhibitor dilutions or DMSO (vehicle control).
-
Incubate for a specified period (e.g., 90 minutes) at room temperature to allow for inhibitor binding.
-
Add the FITC-geldanamycin probe to all wells.
-
Incubate for 2-4 hours at room temperature, protected from light, to reach binding equilibrium.[23]
-
-
Data Acquisition:
-
Measure fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability / Antiproliferative Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (GI50 or IC50).
Workflow:
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the HSP90 inhibitor or vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
-
Viability Measurement:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the resulting formazan crystals with DMSO or a solubilization buffer. Read absorbance at ~570 nm.
-
For CellTiter-Glo®: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity. Read luminescence.
-
-
Data Analysis:
-
Normalize the results to the vehicle-treated control cells.
-
Plot cell viability against the logarithm of inhibitor concentration and fit to a dose-response curve to calculate the GI50/IC50 value.
-
Conclusion
This compound is a potent, orally bioavailable HSP90 inhibitor with a distinct chemical structure. While direct cross-resistance studies are lacking, its unique imidazopyridine scaffold suggests it may have a different susceptibility profile to resistance mechanisms compared to first-generation ansamycin or second-generation resorcinol-based inhibitors. Specifically, its potential to evade P-glycoprotein-mediated efflux could make it a viable option for tumors that have acquired resistance to other chemotherapeutics, including P-gp substrate HSP90 inhibitors like tanespimycin. Further research is warranted to directly assess the cross-resistance profiles between this compound and other classes of HSP90 inhibitors to better inform clinical strategies and the development of rational combination therapies.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Heat shock protein 90 inhibitors in the treatment of cancer: current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 6. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective identification of resistance mechanisms to HSP90 inhibition in KRAS mutant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Ganetespib (STA-9090), a Non-Geldanamycin HSP90 Inhibitor, has Potent Antitumor Activity in In Vitro and In Vivo Models of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. selleckchem.com [selleckchem.com]
- 16. apexbt.com [apexbt.com]
- 17. Luminespib | HSP inhibitor | Hsp90 inhibitor | CAS 747412-49-3 | Buy NVP AUY922; NVP AUY-922; AUY922; AUY-922; VER52296; VER-52296 from Supplier InvivoChem [invivochem.com]
- 18. selleckchem.com [selleckchem.com]
- 19. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Heat Shock Protein 90 (Hsp90)-Inhibitor-Luminespib-Loaded-Protein-Based Nanoformulation for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CUDC-305: A Procedural Guide for Laboratory Professionals
Core Principles for CUDC-305 Disposal
The overarching principle for the disposal of this compound is to prevent its release into the environment and to minimize exposure to laboratory personnel. This involves a multi-step process of decontamination, segregation, and proper waste stream management, consistent with guidelines for handling chemotherapy and other hazardous drugs.[6][7][8]
Step-by-Step Disposal Procedures
1. Personal Protective Equipment (PPE): Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate personal protective equipment. This includes, but is not limited to:
-
Double gloves (changed frequently)
-
A solid-front protective gown
-
Eye protection (safety glasses or goggles)
-
A face shield if there is a risk of splashing
-
Respiratory protection may be required depending on the form of the waste and the ventilation available.
2. Decontamination of Surfaces and Equipment: All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
For liquid spills, use absorbent pads to wipe up the material.[6]
-
For powder spills, gently cover the spill with wetted paper towels or absorbent pads to avoid generating dust before wiping it up.[6]
-
Clean the spill area with a detergent solution, followed by a rinse with clean water.[6]
-
All materials used for decontamination, such as wipes and pads, should be disposed of as hazardous waste.
3. Segregation and Collection of Waste: Proper segregation of waste is crucial to ensure it is handled correctly by waste management services.
-
Trace Contaminated Waste: Items with minimal contamination, such as empty vials, used gloves, gowns, and bench paper, should be placed in a designated, clearly labeled hazardous waste container.[9] In many institutions, this is a yellow chemotherapy waste container.[9]
-
Grossly Contaminated Waste: Materials that are heavily contaminated with this compound, such as from a significant spill, should be double-bagged in labeled plastic bags and placed in a designated hazardous waste container.[6]
-
Unused or Expired this compound: Any remaining stock of this compound, whether in pure form or in solution, must be disposed of as hazardous chemical waste. It should not be poured down the drain or mixed with general laboratory waste. The material should be in a sealed, clearly labeled container.
4. Waste Container Management:
-
All waste containers must be compatible with the chemical waste they are holding.[9]
-
Containers should be kept closed except when actively adding waste.[9]
-
Ensure all containers are clearly labeled with "Hazardous Waste" and the specific contents (i.e., "this compound waste").
-
Store waste containers in a designated, secure area away from general laboratory traffic.
5. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal contractor.[6]
-
Follow all institutional, local, state, and federal regulations for the disposal of hazardous chemical waste.[7]
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general storage and stability information which can inform handling procedures prior to disposal.
| Parameter | Value | Source |
| Storage (Powder) | -20°C | [1][2] |
| Storage (in DMSO) | -80°C for up to 6 months | [10] |
| Stability | ≥ 4 years at -20°C | [2] |
Experimental Protocols Cited
The handling and disposal procedures outlined above are based on established best practices for hazardous materials. For detailed institutional protocols, please consult your organization's Environmental Health & Safety (EH&S) department.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Debio 0932 (this compound) | HSP90 inhibitor | Probechem Biochemicals [probechem.com]
- 5. This compound, a novel synthetic HSP90 inhibitor with unique pharmacologic properties for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. Hazardous Materials & Waste Management | Safety Office [safety.ucsf.edu]
- 10. This compound(DEBIO 0932)|1061318-81-7|COA [dcchemicals.com]
Essential Safety and Logistical Information for Handling Cudc-305
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Cudc-305 is paramount. This guide provides immediate, essential safety protocols and logistical plans to minimize exposure and ensure a secure laboratory environment. This compound, also known as Debio 0932, is a potent, orally active inhibitor of Heat Shock Protein 90 (HSP90) with potential antineoplastic activity.[1][2] Due to its biological activity, it should be handled with the caution afforded to cytotoxic compounds.
Hazard Communication
While a specific Safety Data Sheet (SDS) may not be readily available from all suppliers, the provided information from various vendors indicates that this compound is intended for research use only. The primary hazards are associated with its potent biological effects. Direct contact with the powder or solutions should be avoided.
Engineering Controls
The primary method for minimizing exposure is through engineering controls. All handling of this compound powder and stock solutions should occur within a dedicated containment system.
-
Primary Engineering Control: A certified chemical fume hood, Class II Biological Safety Cabinet (BSC), or a containment ventilated enclosure (CVE) is required for all manipulations of the compound, including weighing, reconstitution, and aliquoting.
-
Ventilation: The laboratory should have adequate general ventilation, with exhaust systems that do not recirculate air.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area to restrict access and contain potential contamination.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial for the safe handling of this compound. The following PPE is mandatory within the designated handling area.
| PPE Component | Specifications and Procedures |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves is required. Inspect gloves for defects before use and change them immediately if contaminated or torn. The outer glove should be removed before leaving the immediate work area. |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Cuffs should be tucked under the inner pair of gloves. |
| Eye & Face Protection | ANSI-rated safety glasses with side shields or chemical splash goggles must be worn. A full-face shield should be used when there is a significant risk of splashes. |
| Respiratory Protection | For procedures that may generate aerosols or when handling the powder outside of a primary engineering control, a NIOSH-approved respirator (e.g., N95 or higher) is necessary. |
| Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to strict operational procedures is critical to prevent contamination and exposure.
-
Receiving and Storage:
-
Upon receipt, inspect the package for any damage in a designated receiving area.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated area.
-
For long-term storage, refer to the manufacturer's recommendations, which are typically -20°C for the powder and -80°C for stock solutions.[1]
-
-
Preparation of Solutions:
-
Perform all calculations and prepare all necessary materials before entering the containment system to minimize time and movement.
-
Handle the powdered form of this compound within a chemical fume hood or other approved containment to avoid inhalation of dust.
-
Use a dedicated set of calibrated equipment (e.g., spatulas, weighing paper, pipettes).
-
Employ wet-wiping techniques to clean surfaces after handling the powder.
-
This compound is soluble in DMSO.[3] Prepare stock solutions in a fume hood and dilute to working concentrations as needed.
-
-
Administration (Research Setting):
-
When administering this compound to animals, wear all recommended PPE.
-
Use techniques and devices that minimize the generation of aerosols.
-
-
Spill Management:
-
A spill kit specifically for cytotoxic or hazardous drugs must be readily available.
-
In the event of a spill, evacuate the immediate area and restrict access.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Absorb the spill with an inert, non-combustible material and decontaminate the area.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be segregated as chemical or cytotoxic waste.
-
Solid Waste: All used PPE (gloves, gowns, shoe covers), disposable labware (e.g., pipette tips, tubes), and cleaning materials should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not dispose of down the sanitary sewer.
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a puncture-resistant, clearly labeled sharps container designated for cytotoxic waste.
-
Decontamination: All non-disposable equipment and surfaces should be decontaminated. A common practice is to use a solution of detergent and water, followed by a rinse with alcohol.
-
Waste Pickup: Follow your institution's and local regulations for the disposal of hazardous chemical or cytotoxic waste.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
